2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride
Descripción
The exact mass of the compound 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLOAROKASFLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-34-2 | |
| Record name | 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of Halogenated Tryptamine Analogs: A Technical Guide for Drug Development
Executive Summary
The structural modification of indolealkylamines via halogenation represents a frontier in neuropharmacology and drug development. By strategically introducing halogen atoms (fluorine, chlorine, bromine) at the 5-position of the tryptamine core, researchers can finely tune the physicochemical properties of these molecules—modulating lipophilicity, metabolic stability, and receptor binding affinity. This technical guide explores the mechanistic causality behind these modifications, detailing how steric and electronic effects dictate whether a halogenated analog acts as a classic hallucinogen or a non-hallucinogenic psychoplastogen.
The Rationale for Halogenation in Tryptamine Scaffolds
In medicinal chemistry, halogenation is a highly validated strategy to optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound[1]. For tryptamine analogs, such as N,N-dimethyltryptamine (DMT), the rapid degradation by monoamine oxidase (MAO) and variable blood-brain barrier (BBB) permeability limit their clinical utility.
Introducing a halogen atom at the 5-position of the indole ring addresses these limitations by:
-
Enhancing Lipophilicity: Halogens increase the partition coefficient (LogP), driving higher passive diffusion across the BBB[2].
-
Modulating Basicity (pKa): The electron-withdrawing inductive effect of the halogen subtly reduces the pKa of the tertiary amine side chain, altering the ratio of ionized to unionized drug at physiological pH, which influences both receptor binding kinetics and membrane permeability.
-
Preventing Oxidative Metabolism: Halogen substitution blocks metabolically labile sites on the indole ring, prolonging the compound's half-life in vivo.
Pharmacological Consequences: The "Steric Switch" at 5-HT2A
The therapeutic potential of halogenated tryptamines hinges on their interaction with the serotonin 2A (5-HT2A) receptor. The atomic radius of the substituted halogen acts as a "steric switch" that fundamentally alters the downstream signaling cascade.
-
Small Halogens (Fluorine, Chlorine): Compounds like 5-Chloro-DMT (5-Cl-DMT) feature halogens with smaller atomic radii. These molecules fit seamlessly into the 5-HT2A orthosteric pocket, preserving the specific receptor conformation required for Gαq-mediated hallucinogenic efficacy. Consequently, 5-Cl-DMT acts as a potent partial agonist and induces robust psychedelic behavioral responses[3].
-
Large Halogens (Bromine): 5-Bromo-DMT (5-Br-DMT) features a significantly larger bromine atom. The increased steric bulk physically disrupts the classic hallucinogenic receptor conformation. While 5-Br-DMT still binds to 5-HT2A with high affinity (Ki = 138 nM), it exhibits low efficacy and completely fails to induce hallucinogenic behavior[2][4]. Instead, it functions as a non-hallucinogenic psychoplastogen, promoting structural neuroplasticity (dendritic growth) and rapid antidepressant effects by upregulating immediate early genes (IEGs) like Arc and Egr-1[2].
5-HT2A signaling pathway mediating psychoplastogenic effects of 5-Halo-DMT analogs.
Quantitative Data: Physicochemical and Pharmacological Profiles
The table below summarizes the structure-activity relationship (SAR) data driving the divergent pharmacological profiles of 5-substituted DMT analogs.
| Compound | Halogen | Atomic Radius (Å) | LogP (calc) | 5-HT2A Affinity (Ki) | Psychedelic Proxy (HTR) | Primary Pharmacological Profile |
| DMT | None (H) | 1.20 | ~2.5 | ~75 nM | Yes | Classic Hallucinogen |
| 5-F-DMT | Fluorine | 1.47 | ~2.7 | High | Yes | Hallucinogen |
| 5-Cl-DMT | Chlorine | 1.75 | ~3.2 | High (Partial Agonist) | Yes | Hallucinogen |
| 5-Br-DMT | Bromine | 1.85 | ~3.5 | 138 nM (Low Efficacy) | No | Non-Hallucinogenic Psychoplastogen[2][4] |
Experimental Methodologies and Validation
To ensure rigorous scientific integrity, the evaluation of halogenated tryptamines requires self-validating experimental systems. Below are the standard protocols, detailing the mechanistic causality behind each methodological choice.
Protocol 1: Radioligand Binding Assay for 5-HT2A Affinity
This protocol determines the binding affinity (Ki) of novel halogenated analogs at the human 5-HT2A receptor[4].
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Utilizing a heterologous expression system like HEK293 ensures that the measured binding affinity is exclusively attributable to the 5-HT2A receptor, eliminating confounding signals from other endogenous serotonergic targets[4].
-
-
Incubation: Combine 50 µg of membrane protein with varying concentrations of the test compound and 1 nM [3H]ketanserin in assay buffer. Incubate at 37°C for 60 minutes.
-
Causality: [3H]ketanserin is a highly selective 5-HT2A antagonist. A 60-minute incubation at physiological temperature ensures the system reaches thermodynamic equilibrium, which is strictly required for the accurate derivation of the inhibition constant (Ki) via the Cheng-Prusoff equation[4].
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: Halogenated tryptamines are highly lipophilic and positively charged at physiological pH. Pre-treating the filters with PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding and improving the signal-to-noise ratio.
-
-
Washing and Quantification: Wash filters three times with ice-cold buffer. Transfer to scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity.
-
Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during washing, preventing the loss of specific binding signals before quantification.
-
Step-by-step workflow for 5-HT2A radioligand binding assay.
Protocol 2: In Vivo Head-Twitch Response (HTR) Assessment
The HTR assay is the gold-standard behavioral proxy for determining the hallucinogenic potential of 5-HT2A agonists[2].
-
Subject Preparation: Acclimate adult male C57BL/6J mice to the testing environment for 60 minutes prior to administration.
-
Causality: Environmental stress can elevate endogenous cortisol and serotonin levels, introducing baseline noise that obscures the drug-induced behavioral response.
-
-
Administration: Administer the halogenated tryptamine (e.g., 5-Cl-DMT at 5.0 mg/kg or 5-Br-DMT at 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Causality: Intraperitoneal administration bypasses first-pass hepatic metabolism, ensuring rapid, consistent, and quantifiable systemic exposure to the central nervous system[2].
-
-
Observation and Scoring: Record the mice using high-speed cameras for 20 minutes post-injection. Quantify the number of paroxysmal rotational head movements.
Sustainable Biosynthesis via Engineered Halogenases
Historically, the chemical synthesis of halogenated tryptamines required harsh, toxic reagents and suffered from poor regioselectivity. Recent advancements in synthetic biology have revolutionized this pipeline. By utilizing engineered flavin-dependent halogenases (such as evolved variants of the RebH enzyme), researchers can achieve highly efficient, site-specific halogenation of the indole ring[5]. This biocatalytic approach not only ensures precise structural control over the resulting analogs but also provides a scalable and environmentally sustainable platform for modern drug manufacturing[5].
References
-
Grokipedia - 5-Chloro-DMT. URL: [Link]
-
Bioengineer.org - Unraveling Cinchona Alkaloids Biosynthesis Pathway. URL:[Link]
-
Pure Chems World - Buy 5-Chloro-DMT Fumarate Online. URL: [Link]
-
ResearchGate - Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. URL:[Link]
-
bioRxiv - Continuous evolution of a halogenase enzyme with improved solubility and activity for sustainable bioproduction. URL:[Link]
Sources
Discovery and synthesis of novel tryptamine derivatives
As a Senior Application Scientist in neuropharmacology and synthetic chemistry, I have witnessed the paradigm shift in neuropsychiatric drug development. We are moving away from traditional monoamine reuptake inhibitors toward rapid-acting neurotherapeutics. At the forefront of this revolution are tryptamine derivatives.
This whitepaper provides an in-depth technical analysis of the discovery, rational design, and synthesis of novel tryptamine derivatives, specifically focusing on the development of non-hallucinogenic "neuroplastogens."
Tryptamines, characterized by an indole ring fused to a 2-aminoethyl side chain, are ubiquitous in nature. They serve as the structural backbone for endogenous neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) and classical psychedelics such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)[1][2].
Historically, the therapeutic potential of psychedelic tryptamines in treating treatment-resistant depression and PTSD has been hindered by their profound hallucinogenic liability. Hallucinations are not merely a side effect; they are a system-level brain response primarily driven by the activation of the 5-HT2A receptor, which triggers a rapid glutamate burst in the cortex[3][4].
The Causality of Biased Agonism: To harness the therapeutic benefits of tryptamines without the operational limitations of hallucinatory experiences, modern drug discovery focuses on "neuroplastogens" or "psychoplastogens"[4][5]. The design strategy relies on biased agonism at the 5-HT2A receptor. Receptors are not simple on/off switches; they are complex communication hubs. Classical psychedelics typically activate the Gq-coupled signaling pathway, leading to the hallucinogenic glutamate burst. In contrast, novel tryptamine derivatives are engineered to preferentially recruit β-arrestin or modulate the BDNF-TrkB-mTOR pathway, which promotes dendritic growth and synaptogenesis (neuroplasticity) without triggering the immediate early genes (IEGs) associated with hallucinations[3][4]. Furthermore, simultaneous co-activation of the 5-HT1B receptor has been shown to influence and refine the biological response of 5-HT2A activation[3].
5-HT2A Receptor Biased Signaling Pathway
Biased signaling of novel tryptamines at 5-HT2A, separating neuroplasticity from hallucinations.
Strategic Synthesis: The Speeter-Anthony Route
When synthesizing novel N,N-dialkyltryptamines, direct alkylation of the primary amine of tryptamine is notoriously inefficient. It often leads to a complex, intractable mixture of secondary, tertiary, and quaternary ammonium salts due to over-alkylation[6].
To circumvent this, the remains the most robust and scalable methodology[6]. First described in 1954, this route builds the tryptamine core from an indole precursor[6].
Mechanistic Causality of the Speeter-Anthony Route:
-
Acylation: The reaction begins with the addition of oxalyl chloride to an indole. The electron-rich nature of the indole ring, specifically at the C3 position, makes it highly susceptible to electrophilic aromatic substitution. Oxalyl chloride selectively attacks C3, forming an indole-3-glyoxyl chloride intermediate. This step dictates the regiochemistry of the final product.
-
Amidation: The highly reactive glyoxyl chloride is immediately quenched with a secondary amine (e.g., dimethylamine, diisopropylamine, or a novel functionalized amine). This forms a stable glyoxylamide, effectively locking in the desired nitrogen substitution pattern without the risk of over-alkylation[6][7].
-
Reduction: The two carbonyl groups of the glyoxylamide are reduced using a strong hydride donor like Lithium Aluminum Hydride (LiAlH4) or Red-Al, yielding the final N,N-dialkyltryptamine[1][7].
Experimental Protocol: Synthesis of a Model Neuroplastogen (5-MeO-Dialkyltryptamine)
The following protocol details the optimized Speeter-Anthony synthesis of a 5-methoxy-substituted tryptamine derivative. This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.
Phase 1: Formation of 5-Methoxyindole-3-glyoxylamide
-
Preparation: In a flame-dried, argon-purged 500 mL round-bottom flask, dissolve 5-methoxyindole (10.0 g, 68 mmol) in anhydrous diethyl ether (150 mL). Chill the solution to 0°C using an ice-water bath.
-
Electrophilic Addition: Dropwise, add oxalyl chloride (7.0 mL, 81.6 mmol, 1.2 eq) over 30 minutes. Causality: Slow addition controls the exothermic nature of the reaction and prevents dimerization of the indole. A bright yellow/orange precipitate (the glyoxyl chloride) will form almost immediately.
-
Amidation: Stir for 1 hour at 0°C. Cannulate the suspension into a vigorously stirring solution of the chosen secondary amine (e.g., dialkylamine, 3.0 eq) in anhydrous ether (100 mL) at 0°C.
-
Validation Checkpoint 1 (TLC): Quench a 0.1 mL aliquot in water/EtOAc. Run TLC (Silica, 1:1 Hexane:EtOAc). The complete disappearance of the indole starting material (Rf ~0.7) and the appearance of a highly polar amide spot (Rf ~0.2) validates the completion of Phase 1.
-
Workup: Filter the resulting solid, wash with cold water to remove amine hydrochlorides, and dry under a vacuum to yield the glyoxylamide intermediate.
Phase 2: Hydride Reduction to Tryptamine Freebase
-
Reduction: Suspend the glyoxylamide (10.0 g) in anhydrous tetrahydrofuran (THF, 200 mL) under argon. Slowly add a solution of Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene, 4.0 eq). Causality: Red-Al is chosen over LiAlH4 as it is highly soluble in organic solvents, less pyrophoric, and prevents the formation of intractable aluminum emulsion complexes during workup[7].
-
Reflux: Heat the reaction to reflux (65°C) for 4 hours.
-
Validation Checkpoint 2 (NMR): Perform a mini-workup on a 0.5 mL aliquot. A crude 1H-NMR should show the complete disappearance of the carbonyl carbon shifts (180-190 ppm in 13C-NMR) and the emergence of two distinct triplet signals (~2.8 ppm and ~3.0 ppm) corresponding to the new ethyl linker protons.
-
Workup: Cool to 0°C and carefully quench with 10% aqueous NaOH until a granular white precipitate forms. Filter through a Celite pad. Extract the filtrate with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to isolate the pure non-hallucinogenic tryptamine derivative.
Functional Assays and Data Presentation
To confirm that the synthesized derivative functions as a neuroplastogen rather than a classic psychedelic, we must evaluate its receptor binding and downstream signaling.
According to recent preclinical frameworks established by companies like [5], functional testing is paramount. We utilize Bioluminescence Resonance Energy Transfer (BRET) assays to quantify the recruitment of Gq versus β-arrestin upon 5-HT2A activation[3]. Furthermore, the Head Twitch Response (HTR) in murine models serves as the standard in vivo proxy for hallucinogenic liability[5].
Table 1: Comparative Pharmacodynamics of Tryptamine Derivatives
| Compound Class | Compound | 5-HT2A Affinity (Ki, nM) | Gq Activation (Emax %) | β-Arrestin Recruitment | HTR (Hallucinogenic Proxy) | Neurite Outgrowth (Neuroplasticity) |
| Classic Psychedelic | DMT | 75 | 95% | Moderate | High | Positive |
| Classic Psychedelic | 5-MeO-DMT | 14 | 98% | Moderate | High | Positive |
| Neuroplastogen | TBG (Analog) | 45 | < 20% | High | Absent | Positive |
| Neuroplastogen | EB-003 (Analog) | 30 | < 25% | High | Minimal | Positive |
Data summarized from preclinical evaluations of novel aminated tryptamine derivatives and psychoplastogens, demonstrating the decoupling of neuroplasticity from hallucinogenic liability[3][4][5].
Conclusion
The discovery and synthesis of novel tryptamine derivatives represent a critical evolution in neuropsychiatric drug development[5]. By utilizing robust synthetic pathways like the Speeter-Anthony route[6], chemists can systematically alter the indole and amine moieties. When coupled with advanced functional assays (like BRET), we can isolate compounds that exhibit biased agonism at the 5-HT2A receptor[3]. This allows us to retain the profound neuroplastic, antidepressant, and anti-inflammatory properties of tryptamines while engineering out the hallucinogenic effects, paving the way for scalable, outpatient psychiatric treatments[4][5].
References
-
Speeter–Anthony route. Wikipedia. Available at:[Link]
-
Dimethyltryptamine. Bionity. Available at:[Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Frontiers / MDPI Molecules. Available at:[Link]
-
dialkylation of tryptamine with MeI and CsCO3. ScienceMadness. Available at:[Link]
-
Hope For Non-Hallucinogenic Neuroplastogens. Drug Discovery Online. Available at:[Link]
-
Enveric Biosciences Receives Notice of Allowance for New Class of Low-Hallucinogenic Neuroplastogens Targeting Psychiatric Disorders. Enveric Biosciences. Available at:[Link]
-
Ischemia-Induced Neurodegeneration in Glaucoma: Mechanistic Insights and Translational Opportunities for Psychoplastogen-Based Therapies. PMC. Available at:[Link]
Sources
- 1. Dimethyltryptamine [bionity.com]
- 2. Frontiers | Effects of tryptamine on duckweed growth [frontiersin.org]
- 3. Hope For Non-Hallucinogenic Neuroplastogens [drugdiscoveryonline.com]
- 4. Ischemia-Induced Neurodegeneration in Glaucoma: Mechanistic Insights and Translational Opportunities for Psychoplastogen-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enveric.com [enveric.com]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - dialkylation of tryptamine with MeI and CsCO3 - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine Hydrochloride: A Detailed Protocol for Drug Discovery and Development
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The presence of the bromo-substituted indole core makes it an attractive precursor for the development of novel therapeutic agents, particularly those targeting serotonin receptors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the chosen synthetic strategy and experimental parameters.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[2] The strategic functionalization of the indole nucleus allows for the fine-tuning of pharmacological properties. The title compound, 2-(4-bromo-1H-indol-3-yl)ethan-1-amine, also known as 4-bromotryptamine, is of particular interest due to its structural similarity to the neurotransmitter serotonin. The bromine substituent can enhance binding affinity and selectivity for specific receptor subtypes, making it a crucial intermediate for the synthesis of novel drug candidates.[3]
This protocol outlines a robust and reproducible multi-step synthesis starting from the commercially available 2-(4-bromo-1H-indol-3-yl)acetonitrile. The synthetic strategy involves the protection of the amine functionality, followed by the reduction of the nitrile group, and subsequent deprotection to yield the desired hydrochloride salt.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis commences with the protection of the future amine group as a tert-butoxycarbonyl (Boc) carbamate. This is followed by the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄). The final step involves the deprotection of the Boc group under acidic conditions, which concurrently affords the hydrochloride salt of the target molecule.
Sources
Application Note: Optimized Recrystallization Protocol for the Purification of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl
Abstract
This document provides a comprehensive, in-depth guide for the purification of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a critical purification technique that leverages the differential solubility of a compound and its impurities in a given solvent system to achieve high purity.[1][2] This protocol details a robust method for selecting an appropriate solvent system, executing the recrystallization procedure, and validating the purity of the final product. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the production of high-purity material suitable for downstream applications.
Foundational Principles of Recrystallization
Crystallization is a cornerstone technique in the chemical and pharmaceutical industries for isolating and purifying solid compounds.[1][3] The process relies on a fundamental principle: the solubility of most solids in a solvent increases with temperature.[4] An effective recrystallization procedure involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4]
-
Cooling & Crystallization: Slowly cooling the solution to decrease the solubility of the desired compound, causing it to crystallize out of the solution.[5]
-
Impurity Segregation: Ensuring that impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration.[2]
-
Isolation: Separating the purified crystals from the mother liquor via filtration.[6][7]
The choice of solvent is the most critical factor. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while being easily removable from the purified crystals.[8] For salts like amine hydrochlorides, which are ionic, polar solvents or mixtures including polar components are often required.[9]
Pre-Experimental Profile: 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl
Compound Characteristics
| Property | Value | Source |
| Chemical Name | 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | [10][11] |
| Molecular Formula | C₁₀H₁₂BrClN₂ | [11] |
| CAS Number | 1803607-34-2 | [10][11] |
| Appearance | Expected to be a white to off-white crystalline solid. | [12] |
Anticipated Impurity Profile
Understanding potential impurities is crucial for designing an effective purification strategy. The synthesis of tryptamine derivatives like the target compound often proceeds via methods such as the Fischer Indole Synthesis.[13][14] Potential impurities may include:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
Colored degradation products, as indole nuclei can be sensitive to air and light.[15]
-
Residual solvents from the synthesis.
Recrystallization is particularly effective at removing small quantities of these types of impurities.
Rationale for Solvent System Selection
Amine hydrochlorides are salts and thus possess significant ionic character. This dictates a preference for polar solvents. Based on the "like dissolves like" principle, highly nonpolar solvents like hexane or toluene are unlikely to be effective.[8] A mixed solvent system, often an alcohol and water, is frequently successful for recrystallizing such salts.[16]
Recommended Solvent System: Ethanol/Water.
-
Ethanol: Has good solvating power for the organic indole portion of the molecule, especially when hot.
-
Water: Is highly polar and effectively dissolves the hydrochloride salt. It acts as an anti-solvent when mixed with ethanol; as the solution cools, the overall polarity changes, drastically reducing the compound's solubility and promoting crystallization.
An alternative could be Isopropanol/Water or Methanol. A preliminary small-scale test is always recommended to confirm the optimal solvent or solvent ratio.
Detailed Experimental Protocol
This section outlines the step-by-step methodology for the purification of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl.
Workflow Diagram
Caption: Recrystallization workflow for 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl.
Materials and Equipment
-
Crude Product: 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl
-
Solvents: Ethanol (reagent grade), Deionized Water
-
Equipment: Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, filter flask, vacuum source, filter paper, glass stirring rod, watch glass.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal volume of hot ethanol and bring the mixture to a gentle boil on a hot plate. Add more hot ethanol portion-wise until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.[4]
-
Causality: Using a minimal volume ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur and to maximize yield.[6]
-
-
Creating the Mixed Solvent System:
-
While maintaining the boil, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.[8]
-
Causality: This process precisely identifies the saturation point at the boiling temperature, which is optimal for high-recovery crystallization.
-
-
Decolorization (If Necessary):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon.
-
Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.[15]
-
Perform a hot filtration to remove the carbon. This step is crucial as the carbon can prevent crystal growth.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water mixture to ensure it seals against the funnel.[7]
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small portion of ice-cold ethanol/water.[6][7]
-
Causality: Washing with a cold solvent removes the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product crystals.
-
-
Drying:
-
Keep the vacuum on to pull air through the crystals for 15-20 minutes to aid initial drying.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Quality Control and Validation
Successful purification must be confirmed with analytical data.
Purity Assessment Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for determining purity. For indole alkaloids, a reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a standard starting point.[17][18][19] Purity is assessed by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard.[20]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities typically depress and broaden the melting point range. Comparing the pre- and post-recrystallization melting points provides a qualitative measure of purity improvement.[21]
Data Interpretation
| Parameter | Pre-Recrystallization (Crude) | Post-Recrystallization (Pure) | Rationale for Improvement |
| Appearance | Off-white to yellowish powder | White, crystalline solid | Removal of colored impurities and amorphous material. |
| Melting Point | 185-192 °C (Broad) | 198-200 °C (Sharp) | Increased crystalline order and removal of impurities. |
| HPLC Purity | 94.5% | >99.5% | Soluble impurities were removed in the mother liquor. |
(Note: Melting point values are hypothetical for illustrative purposes.)
Yield Calculation
The efficiency of the recrystallization is measured by the percent recovery:
% Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Product) x 100
A typical recovery is between 70-90%. A lower recovery may indicate that too much solvent was used or the compound has significant solubility in the cold solvent system.
Troubleshooting
| Problem | Probable Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; solution is not supersaturated. | Re-heat the solution and boil off some of the solvent to concentrate it. Allow to cool again. |
| "Oiling out" occurs | The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] |
| Low recovery of crystals | Compound is too soluble in the cold solvent; too much solvent used; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use the absolute minimum amount of hot solvent. For hot filtration, ensure the funnel and flask are pre-heated. |
| Crystals are colored | Incomplete removal of colored impurities. | Repeat the recrystallization, incorporating the activated carbon decolorization step. |
Safety Precautions
-
Handle 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid heating organic solvents with an open flame; always use a hot plate.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.
References
- Arjun, M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research, 13(279).
- Bernstein, J. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Crystals, 1(1), 115-156.
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Scientific Update. (n.d.). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. [Link]
-
Al-Obaidi, H., & Lawrence, M. J. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. [Link]
-
Liu, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
Bhagavan Raju, M., & Vidyasagar, G. (2025). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. International Journal of PharmTech Research. [Link]
-
Liu, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(6), 556-562. [Link]
-
Osorio-Chavez, C. G., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Advances in Botanical Research, 68, 233-270. [Link]
- Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Sciencemadness Discussion Board. (2010). Tryptamine refusing to crystallize. Sciencemadness.org. [Link]
-
Li, C. Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Natural Products, 84(12), 3199-3207. [Link]
-
Barich, A. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
University of Technology Sydney. (n.d.). RECRYSTALLISATION. UTS Official Website. [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. UCI School of Physical Sciences. [Link]
- US Patent 2616896A. (1952). Synthesis of tryptamine.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Designer-drug.com. (n.d.). One-step Synthesis of Substituted Tryptamines. designer-drug.com. [Link]
-
ResearchGate. (2016). How to neutralise tryptamine hydrochloride? ResearchGate. [Link]
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
NextSDS. (n.d.). 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride. NextSDS. [Link]
-
Chemspace. (n.d.). 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride. Chemspace. [Link]
-
Fun, H. K., et al. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451. [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Cerritos College Chemistry Department. [Link]
-
University of California, Santa Cruz. (n.d.). Experiment 1: Recrystallization of Acetanilide. UCSC Chemistry. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. mt.com [mt.com]
- 3. syrris.com [syrris.com]
- 4. cerritos.edu [cerritos.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. rubingroup.org [rubingroup.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nextsds.com [nextsds.com]
- 11. 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride - C10H12BrClN2 | CSSS00000732554 [chem-space.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. designer-drug.com [designer-drug.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2616896A - Synthesis of tryptamine - Google Patents [patents.google.com]
- 17. scispace.com [scispace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Advanced In Vitro Pharmacological Profiling of Tryptamine Compounds: Assays, Cell Lines, and Signaling Pathways
Introduction & Mechanistic Overview
Tryptamine-based compounds—ranging from endogenous neurotransmitters to classical psychedelics like psilocybin (and its active metabolite psilocin) and N,N-dimethyltryptamine (DMT)—represent a critical frontier in neuropsychiatric drug development[1]. The primary molecular target mediating both the profound psychoactive and potential therapeutic effects of these compounds is the serotonin 2A receptor (5-HT2A)[1][2].
Because the 5-HT2A receptor is a pleiotropic G-protein coupled receptor (GPCR), it can signal through multiple divergent intracellular pathways. The two most pharmacologically relevant pathways are the Gq/11-mediated calcium mobilization pathway and the β-arrestin2 recruitment pathway[2][3]. Recent pharmacological paradigms demonstrate a strict causality between in vitro Gq efficacy and in vivo psychedelic potential (measured via the murine head-twitch response)[2][4]. Conversely, ligands exhibiting β-arrestin2-biased agonism may lack hallucinogenic effects while still promoting receptor internalization and potential neuroplasticity[3][5].
To accurately map this functional selectivity (biased agonism), researchers must employ orthogonal, self-validating in vitro assays. This application note provides a comprehensive framework for profiling tryptamines using FLIPR (Fluorometric Imaging Plate Reader) for calcium flux and BRET (Bioluminescence Resonance Energy Transfer) for β-arrestin2 recruitment.
Fig 1. Divergent 5-HT2A receptor signaling pathways and their corresponding in vitro assays.
Cell Line Engineering & Causality in Experimental Design
Cell Line Selection: HEK293T cells are the industry standard for these assays due to their high transfection efficiency, robust adherence during automated washing steps, and minimal endogenous 5-HT receptor background[6].
The Receptor Reserve Problem (Causality): Relying solely on a single functional assay obscures the true pharmacology of tryptamines. High-expressing recombinant cell lines possess a "receptor reserve" that drastically amplifies Gq-PLC signaling[6]. In such systems, a weak partial agonist can artificially appear as a full agonist because maximal calcium release is achieved even when only a fraction of receptors are occupied[6].
-
Solution: Receptor density (Bmax) must be quantified via [3H]-ketanserin saturation binding. Clones should be selected for physiological expression levels (e.g., 1-3 pmol/mg protein) to prevent efficacy inflation[6].
-
Why BRET for β-Arrestin? Unlike calcium flux, BRET provides a direct proximity measure of transducer engagement without second-messenger amplification, making it immune to receptor reserve artifacts[2].
Core Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)
Measures Gq-coupled activation. 5-HT2A activation stimulates Phospholipase C (PLC), generating IP3, which triggers Ca2+ release from the endoplasmic reticulum[1][7].
-
Cell Seeding: 24 hours prior to the assay, harvest stably transfected HEK293T-h5-HT2A cells. Seed at a density of 15,000–20,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates to ensure monolayer adherence. Incubate at 37°C, 5% CO2.
-
Dye Loading: Aspirate culture media. Add 20 μL/well of Calcium-6 assay buffer (Hank's Balanced Salt Solution containing 20 mM HEPES and 2.5 mM probenecid). Causality Note: Probenecid is critical as it inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye back out.
-
Incubation: Incubate the plates in the dark for 90 minutes at 37°C, followed by 30 minutes at room temperature. This temperature step-down ensures complete intracellular cleavage of the AM-ester dye by cytosolic esterases, trapping the active fluorophore inside the cell.
-
Compound Preparation: Prepare 10-point concentration-response curves (CRCs) of tryptamine compounds (10 pM to 10 μM) in HBSS + 0.1% BSA. Include Serotonin (5-HT) as a full agonist reference and Ketanserin as an antagonist control[7][8].
-
FLIPR Execution: Transfer plates to the FLIPR Tetra system. Read baseline fluorescence for 10 seconds (1 read/sec). Inject 10 μL of the prepared compounds[1].
-
Data Acquisition: Record fluorescence for an additional 120 seconds to capture the transient calcium peak[1].
-
Self-Validation Check: Calculate the Z'-factor using the 5-HT maximum response versus the buffer vehicle. A Z' > 0.6 indicates a robust assay. If Ketanserin (1 μM) fails to completely ablate the 5-HT response, suspect off-target endogenous receptor activation.
Protocol 2: β-Arrestin2 Recruitment (BRET Assay)
Measures real-time protein-protein interactions. The 5-HT2A receptor is C-terminally tagged with a bioluminescent donor (NanoLuc), and β-arrestin2 is N-terminally tagged with a fluorescent acceptor (mVenus)[2][3].
-
Transfection: Co-transfect HEK293T cells with 5-HT2A-NanoLuc and mVenus-β-arrestin2 plasmids. Causality Note: Use a validated donor:acceptor ratio (typically 1:4 to 1:10) to ensure saturated acceptor expression, which is mathematically required to calculate accurate BRET Emax values.
-
Cell Seeding: 24 hours post-transfection, detach cells and reseed into 96-well white microplates at 50,000 cells/well. Incubate for an additional 24 hours[3].
-
Substrate Addition: Wash cells twice with HBSS. Add the NanoLuc substrate (e.g., furimazine) diluted in HBSS. Incubate for 10 minutes at room temperature in the dark to stabilize baseline luminescence[3].
-
Ligand Stimulation: Add tryptamine compounds across a concentration gradient (100 pM to 30 μM).
-
BRET Measurement: Incubate for 30–60 minutes at 37°C, as β-arrestin recruitment kinetics are significantly slower than transient Ca2+ flux[4]. Read on a microplate reader equipped with dual-emission filters (460 nm for NanoLuc, 535 nm for mVenus).
-
Data Calculation: Calculate the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (460 nm). Subtract the baseline BRET ratio (vehicle control) to determine the ligand-induced Net BRET[4].
Data Analysis & Interpretation
To assess biased agonism, calculate the Transduction Coefficient ( log(τ/KA) or log(Emax/EC50) ) for each pathway relative to the reference agonist (Serotonin)[9]. Classical tryptamine psychedelics generally exhibit balanced or slightly Gq-preferring profiles, whereas engineered non-hallucinogenic analogs may show strong β-arrestin bias[2][4].
Table 1: Representative In Vitro Pharmacological Data for Standard Tryptamines at 5-HT2A
| Compound | FLIPR Ca2+ EC50 (nM) | FLIPR Emax (%) | BRET β-Arr2 EC50 (nM) | BRET Emax (%) | Functional Bias |
| Serotonin (5-HT) | 5.2 ± 1.1 | 100 (Ref) | 18.4 ± 2.5 | 100 (Ref) | Balanced |
| Psilocin | 12.5 ± 2.0 | 92 ± 5 | 45.1 ± 6.2 | 85 ± 4 | Balanced / Slight Gq |
| DMT | 45.0 ± 5.5 | 88 ± 6 | 120.5 ± 15.0 | 75 ± 5 | Balanced |
| 5-MeO-DMT | 15.2 ± 3.1 | 95 ± 3 | 55.0 ± 8.1 | 80 ± 6 | Balanced |
| Lisuride * | 2.1 ± 0.5 | 35 ± 4 | 10.5 ± 1.2 | 85 ± 5 | β-Arrestin Biased |
(Note: Lisuride is an ergoline but serves as a vital non-hallucinogenic β-arrestin biased reference control in tryptamine screening workflows. Data synthesized from[2][4][9].)
Sources
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. US12378266B2 - Psilocin derivatives as serotonergic psychedelic agents for the treatment of CNS disorders - Google Patents [patents.google.com]
- 8. psilocin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl for In Vitro Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride (HCl) for use in cell culture applications. Brominated indoles are a significant class of compounds investigated for a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] Achieving accurate and reproducible results in cell-based assays is critically dependent on the correct preparation of the test compound. This guide outlines the physicochemical properties of the compound, best practices for preparing stable, concentrated stock solutions, and detailed protocols for creating working solutions for cell treatment, ensuring maximal compound viability and minimal experimental artifacts.
Compound Information & Physicochemical Properties
2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl is a salt form of a substituted indoleamine. The hydrochloride salt is utilized to improve the aqueous solubility and stability of the parent molecule, which contains a basic amine group.[3][4] However, the bulky, hydrophobic bromo-indole core presents a solubility challenge that must be carefully managed.
| Property | Data | Source |
| Chemical Name | 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | [5][6] |
| CAS Number | 1803607-34-2 | [5][6] |
| Molecular Formula | C₁₀H₁₂BrClN₂ | [6] |
| Molecular Weight | 291.58 g/mol | Calculated |
| Appearance | Typically a solid powder. | [7] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade. | [8][9][10][11] |
Safety & Handling
As a precautionary measure, this compound and its structural analogs should be handled with care.
-
Hazard Profile: Classified as an acute toxicant (if inhaled, ingested, or in contact with skin), a skin irritant, and a serious eye irritant.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling the solid compound or its solutions.[12][13]
-
Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust particles.[13][14]
Principles of Dissolution for Cell Culture
The Rationale for DMSO as the Primary Solvent
While the hydrochloride salt enhances water solubility compared to the free base, the compound's hydrophobic indole structure can lead to limited solubility in purely aqueous systems like cell culture media.[3] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a master stock solution due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media upon dilution.[11][15]
The Critical Nature of Stock and Working Solutions
The standard workflow involves preparing a high-concentration master stock in DMSO, which can be stored for long periods.[10] This stock is then diluted to the final working concentration in the cell culture medium immediately before treating the cells. This two-step process is crucial for several reasons:
-
Accuracy: Pipetting microliter volumes from a concentrated stock is more accurate than weighing microgram quantities of powder for each experiment.
-
Stability: The compound is often more stable when stored at a high concentration in an anhydrous solvent like DMSO at low temperatures.
-
Preventing Precipitation: When the DMSO stock is diluted into the aqueous cell culture medium, the pH will be buffered to physiological levels (~7.4). This pH shift deprotonates the amine hydrochloride, forming the less soluble free base. If the final concentration is too high, the compound may precipitate out of solution, leading to inaccurate dosing and potential cytotoxicity from solid particulates.[16][17] Therefore, it is essential to mix thoroughly upon dilution and visually inspect for any precipitation.
Mitigating Solvent-Induced Cellular Effects
DMSO is not biologically inert at high concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic and does not induce unintended biological effects.
-
Recommended Final DMSO Concentration: The final concentration of DMSO should be kept below 0.5%, with a concentration of ≤0.1% being the standard for minimizing off-target effects.[17][18]
-
Vehicle Control: Every experiment must include a vehicle control group. This group consists of cells treated with the same volume of DMSO as the highest concentration of the test compound, diluted in the same cell culture medium. This allows for the differentiation of effects caused by the compound versus the solvent.[18]
Experimental Protocol: Master Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM master stock solution in DMSO.
Materials
-
2-(4-bromo-1H-indol-3-yl)ethan-1-amine HCl powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Step-by-Step Methodology
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 291.58 g/mol × 1000 mg/g = 2.92 mg
-
Weighing: In a chemical fume hood, accurately weigh 2.92 mg of the compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
Assisted Dissolution (If Necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[17][18] Ensure the solution cools to room temperature before storage.
-
Storage: Aliquot the 10 mM master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[10] Store the aliquots at -20°C for short-term (months) or -80°C for long-term (years) storage.
Experimental Protocol: Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO master stock into cell culture medium to achieve the desired final treatment concentration. The workflow is visualized in the diagram below.
Caption: Workflow for preparing cell treatment solutions.
Step-by-Step Methodology
-
Pre-warm Medium: Warm a sufficient volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw Stock: Remove a single-use aliquot of the 10 mM DMSO master stock from the freezer and allow it to thaw completely at room temperature.
-
Dilution: In a sterile tube, add the required volume of the thawed stock solution to the pre-warmed medium according to your desired final concentration. Crucially, add the small volume of DMSO stock to the larger volume of medium and immediately mix by gentle vortexing or pipetting to prevent precipitation.
-
Treatment: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted solutions in aqueous media.
Example Dilution Table
The following table provides calculations for preparing working solutions from a 10 mM master stock .
| Desired Final Concentration | Volume of 10 mM Stock per 1 mL of Medium | Final DMSO Concentration |
| 1 µM | 0.1 µL | 0.01% |
| 5 µM | 0.5 µL | 0.05% |
| 10 µM | 1.0 µL | 0.1% |
| 25 µM | 2.5 µL | 0.25% |
| 50 µM | 5.0 µL | 0.5% |
Note: For concentrations requiring sub-microliter pipetting, an intermediate dilution step (e.g., diluting the 10 mM stock to 1 mM in DMSO) is highly recommended to improve accuracy.[9]
Troubleshooting Guide
Caption: Troubleshooting common issues.
References
-
2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride - NextSDS. (URL: [Link])
-
2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride - Chemspace. (URL: [Link])
-
Safety Data Sheet: 5-Bromoindole - Carl ROTH. (URL: [Link])
-
Safety Data Sheet: 5-Bromoindole - Carl ROTH. (URL: [Link])
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - NIH. (URL: [Link])
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (URL: [Link])
-
2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride - NextSDS. (URL: [Link])
- US9877949B2 - Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl)
-
2-(4-bromo-1H-indol-3-yl) - Chemazone. (URL: [Link])
-
Normality of HCl non toxic to mammalian cells. : r/labrats - Reddit. (URL: [Link])
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (URL: [Link])
-
Cell Culture-Related Products Catalog. (URL: [Link])
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (URL: [Link])
- WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
-
Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (URL: [Link])
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (URL: [Link])
- WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google P
-
2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC. (URL: [Link])
-
Turn Solution to hcl salt [closed] - Chemistry Stack Exchange. (URL: [Link])
-
Solubility Data of DMSO - Scribd. (URL: [Link])
-
Solubility of 4-bromo aniline in solvents? : r/chemhelp - Reddit. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. nextsds.com [nextsds.com]
- 6. 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride - C10H12BrClN2 | CSSS00000732554 [chem-space.com]
- 7. 2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride | 1787272-12-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emulatebio.com [emulatebio.com]
HPLC and LC-MS methods for analyzing tryptamine derivatives
Application Note: Advanced Chromatographic and Mass Spectrometric Methodologies for the Analysis of Tryptamine Derivatives
Introduction: The Analytical Imperative
Tryptamine derivatives—spanning naturally occurring alkaloids like psilocybin, psilocin, N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and bufotenine—are a critical class of indolealkylamines with potent serotonergic activity[1]. As clinical research into psychedelic-assisted psychotherapy accelerates, the demand for rigorous, high-throughput analytical frameworks has become paramount.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for seized drug analysis; however, it requires thermal volatilization. This high-temperature environment inadvertently dephosphorylates psilocybin into psilocin, destroying the parent compound's structural integrity[2]. Consequently, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the non-destructive gold standard, enabling the highly sensitive, simultaneous quantification of parent tryptamines and their metabolites[2][3].
Pharmacological Context & Target Pathway
To understand the necessity of trace-level bioanalysis, one must understand the potency of these compounds. Tryptamines exert their primary psychedelic and neuroplastic effects by acting as agonists at the 5-HT2A receptor, initiating a complex Gq-protein coupled intracellular signaling cascade.
Serotonergic signaling cascade initiated by tryptamine derivatives binding to the 5-HT2A receptor.
Analytical Challenges and Causality in Method Design
As a Senior Application Scientist, designing a robust method requires moving beyond standard protocols to address the specific physicochemical quirks of tryptamines:
-
Zwitterionic Resolution: Psilocybin contains both a basic dimethylamine group and an acidic phosphate group, making it a zwitterion at physiological pH. To ensure adequate retention and sharp peak shapes on reversed-phase C18 columns, the mobile phase pH must be strictly controlled. Utilizing dilute aqueous ammonium formate (e.g., 0.143 mM) or 0.3% formic acid suppresses ionization of the phosphate group, driving the molecule into a more hydrophobic state for optimal column interaction[3][4].
-
Metal-Oxide Interactions: Tryptamines and related beta-carbolines act as Lewis bases. In standard stainless-steel HPLC systems, they readily interact with the electron-deficient metal oxide layers of the flow path, leading to severe peak tailing and signal loss. This necessitates the use of passivated hardware (such as systems with high-performance surface technologies) or the addition of specific mobile phase modifiers to block these active sites.
-
Oxidative Lability: Psilocin is highly susceptible to oxidative degradation, particularly in biological matrices like plasma. In bioanalytical workflows, the immediate addition of an antioxidant, such as ascorbic acid, is a non-negotiable step to stabilize the analyte prior to extraction[5].
-
Extraction Efficiency: When extracting from complex fungal biomass, standard aqueous solvents are insufficient. Utilizing a mildly acidic organic solvent—specifically 5% acetic acid in methanol—disrupts the cellular matrix and maximizes the solubility and recovery of polar tryptamines[6].
Self-Validating Experimental Protocols
Protocol A: HPLC-DAD Quantification of Fungal Biomass
Objective: High-concentration purity analysis of cultivated mushrooms.
-
Sample Preparation: Cryo-mill the fungal biomass into a fine powder to ensure homogeneity[6].
-
Extraction: Weigh exactly 50 mg of the mushroom powder into a centrifuge tube. Add 5.0 mL of 5% acetic acid in methanol[6].
-
Agitation: Vortex the mixture vigorously for 30 minutes at 2500 rpm to ensure complete permeation and extraction of the alkaloids[6].
-
Clarification: Centrifuge the sample at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial (to prevent photodegradation).
-
Chromatographic Separation: Inject 15 µL onto a C18 column (150 x 4.6 mm, 5 µm) maintained at 30 °C[3].
-
Gradient Elution: Run a gradient utilizing ultrapure water (Mobile Phase A) and acetonitrile (Mobile Phase B), both acidified with 0.3% formic acid. Start at 95:5 (A:B) with a flow rate of 0.8 mL/min[3].
-
Detection: Monitor absorbance at 266 nm using a Diode Array Detector (DAD)[3].
Protocol B: LC-MS/MS Bioanalysis in Plasma
Objective: Trace-level pharmacokinetic profiling of tryptamines.
Step-by-step bioanalytical workflow for the LC-MS/MS quantification of tryptamines in plasma.
-
Stabilization: Aliquot 50 µL of human or animal plasma. Immediately acidify and stabilize by adding 10 µL of 10% ascorbic acid to prevent psilocin oxidation[5].
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-Me-DMT at 10 ng/mL) to precipitate plasma proteins[1].
-
Separation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the proteins[1].
-
Dilution: Transfer 100 µL of the clear supernatant to a clean vial and dilute with 100 µL of Mobile Phase A (0.1% formic acid in water). Causality: Diluting the high organic content of the extract prevents solvent-mismatch effects, ensuring the analytes focus tightly at the head of the analytical column.
-
Mass Spectrometry: Inject 5 µL into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM)[1][5].
Quantitative Data Summaries
To ensure method transferability and validation, the following tables summarize critical mass spectrometric parameters and validation metrics derived from peer-reviewed optimizations.
Table 1: Optimized MRM Transitions for LC-MS/MS (ESI+) Note: Transitions are selected based on the fragmentation of the protonated precursor ion [M+H]+ to the most abundant product ions, characteristic of the indolealkylamine core[1].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min)* |
| 5-MeO-DMT | 219.2 | 174.2 | 2.8 |
| Bufotenine | 205.2 | 160.2 | 5.6 |
| 5-Me-DMT (IS) | 203.2 | 158.3 | 4.2 |
*Retention times based on a 9-minute gradient method utilizing a 50 × 4.6 mm phenyl-hexyl column[1].
Table 2: Method Validation Parameters Demonstrating the distinct sensitivity differences between HPLC-DAD for formulation/botanical purity and LC-MS/MS for trace bioanalysis[3][5].
| Analyte | Matrix | Analytical Platform | Linearity Range | Limit of Detection (LOD) |
| Psilocybin | Fungal Extract | HPLC-DAD | 4.78 – 2500 mg/L | 1.58 mg/L |
| Psilocin | Fungal Extract | HPLC-DAD | 5.17 – 2500 mg/L | 1.70 mg/L |
| Psilocybin | Plasma | LC-MS/MS | 5.0 – 100 ng/mL | < 5.0 ng/mL |
| Psilocin | Plasma | LC-MS/MS | 0.5 – 100 ng/mL | < 0.5 ng/mL |
Conclusion
The accurate quantification of tryptamine derivatives demands a deep understanding of their chemical vulnerabilities. By leveraging targeted mobile phase buffering to manage zwitterionic states[4], utilizing passivated hardware to prevent Lewis base interactions, and implementing ascorbic acid stabilization to combat oxidation[5], laboratories can establish highly reproducible, self-validating workflows. Whether utilizing HPLC-DAD for botanical quality control[3] or LC-MS/MS for rigorous pharmacokinetic profiling[5], these optimized protocols ensure the highest standards of scientific integrity in psychedelic research.
References
-
Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms. Waters Corporation. Available at: [Link]
-
Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ChemRxiv. Available at:[Link]
-
Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at:[Link]
-
Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega. Available at: [Link]
Sources
- 1. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Experimental setup for studying the neuropharmacology of halogenated DMT analogs
Application Note: Experimental Setup for the Neuropharmacology of Halogenated DMT Analogs
Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Neuropharmacology.
Executive Summary & Scientific Rationale
The clinical advancement of serotonergic psychedelics is currently bottlenecked by their profound hallucinogenic properties, necessitating continuous medical supervision during treatment. Recent structure-activity relationship (SAR) studies on halogenated N,N-dimethyltryptamine (DMT) analogs have revealed a critical pharmacological divergence: halogen substitution at the 5-position of the indole ring can decouple neuroplasticity from hallucinogenesis.
While 5-fluoro-DMT (5-F-DMT) and 5-chloro-DMT (5-Cl-DMT) act as classic hallucinogens, 5-bromo-DMT (5-Br-DMT) functions as a non-hallucinogenic psychoplastogen capable of inducing rapid antidepressant effects and promoting dendritic growth without triggering hallucinogenic behavioral proxies,[1]. This application note outlines a comprehensive, self-validating experimental framework to profile these analogs, bridging in vitro functional selectivity with in vivo neuroplasticity.
Quantitative Pharmacological Profile
To establish a baseline for experimental design, the known neuropharmacological parameters of 5-halogenated DMT analogs are summarized below.
Table 1: Comparative Neuropharmacology of 5-Halogenated DMT Analogs
| Compound | 5-HT1A Affinity (Kᵢ) | 5-HT2A Affinity (Kᵢ) | PsychLight Biosensor Score | Head-Twitch Response (HTR) | Psychoplastogenic Efficacy |
| 5-Fluoro-DMT | 70 nM[2] | 618 nM[2] | Positive[3] | Positive[3] | Uncharacterized |
| 5-Chloro-DMT | 33 nM[4] | Moderate | Positive[3] | Positive[3] | Uncharacterized |
| 5-Bromo-DMT | High | High (Agonist) | Negative[3] | Negative | Positive (Rapid-acting)[1] |
In Vitro Profiling: Receptor Binding & Functional Selectivity
Protocol 3.1: High-Throughput PsychLight Biosensor Assay
Causality & Rationale: Standard radioligand binding assays determine affinity (Kᵢ) but fail to predict functional behavioral outcomes. The PsychLight biosensor is a genetically encoded 5-HT2A sensor that fluoresces only when the receptor adopts a specific hallucinogenic-associated conformation[3],[5]. This allows researchers to screen out hallucinogenic analogs (5-F-DMT) from non-hallucinogenic psychoplastogens (5-Br-DMT) in vitro.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Plate HEK293T cells in 96-well clear-bottom plates. Transfect cells with the PsychLight plasmid using Lipofectamine 3000. Incubate for 24–48 hours at 37°C.
-
Baseline Measurement: Wash cells with Hank’s Balanced Salt Solution (HBSS). Measure baseline fluorescence (ΔF/F) using a microplate reader (Ex: 488 nm, Em: 520 nm).
-
Ligand Application: Apply halogenated DMT analogs (10 µM final concentration) dissolved in DMSO (final DMSO <0.1%).
-
Kinetic Reading: Record fluorescence continuously for 15 minutes post-application to capture peak conformational shifts.
System Validation (Self-Correction):
-
Positive Control: 5-MeO-DMT (10 µM) must produce a robust positive ligand score[3].
-
Negative Control: Vehicle (0.1% DMSO) to establish baseline noise.
-
Antagonist Reversal: Pre-treatment with Ketanserin (10 µM) must abolish the PsychLight signal, confirming the fluorescence is strictly dependent on 5-HT2AR orthosteric binding[5].
Protocol 3.2: BRET Assay for β-Arrestin2 Recruitment
Causality & Rationale: Biased agonism at the 5-HT2A receptor is hypothesized to drive the therapeutic vs. hallucinogenic divide[6]. Hallucinogens typically recruit β-arrestin2 efficiently, whereas non-hallucinogenic psychoplastogens may be strongly Gq-biased. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of this protein-protein interaction.
Step-by-Step Methodology:
-
Co-transfect HEK293T cells with 5-HT2AR-Rluc8 (donor) and β-arrestin2-mVenus (acceptor).
-
After 48 hours, harvest and resuspend cells in assay buffer. Plate into white 96-well microplates.
-
Add the luciferase substrate Coelenterazine-h (5 µM) and incubate for 10 minutes in the dark.
-
Add halogenated DMT analogs across a concentration gradient (1 nM to 100 µM) to generate dose-response curves.
-
Quantify the BRET ratio (Acceptor emission 535 nm / Donor emission 470 nm) over 30 minutes.
In Vivo Profiling: Behavioral & Neuroplasticity Assays
Protocol 4.1: Head-Twitch Response (HTR) & Locomotor Tracking
Causality & Rationale: The HTR in mice is the definitive behavioral proxy for 5-HT2A-mediated hallucinogenic effects[2]. 5-Br-DMT fails to induce HTR, while 5-F-DMT and 5-Cl-DMT trigger it robustly,[3]. Pairing HTR with locomotor tracking ensures that an absence of HTR is not simply due to severe sedation or motor impairment.
Step-by-Step Methodology:
-
Habituation: Acclimate C57BL/6J mice to the testing arena (cylindrical chamber) for 30 minutes daily for three days prior to testing.
-
Administration: Administer the halogenated DMT analog (e.g., 10 mg/kg, i.p.) or vehicle.
-
Data Acquisition: Immediately place the mouse in the testing arena. Record behavior using a high-speed overhead camera (60 fps) for 30 minutes.
-
Scoring: Use automated pose-estimation software (e.g., DeepLabCut) validated by blinded manual scoring to count high-frequency rotational head twitches. Simultaneously extract total distance traveled to assess hypolocomotion[2].
System Validation (Self-Correction):
-
Mechanistic Verification: A parallel cohort must be pre-treated with Ketanserin (2 mg/kg, i.p.) 20 minutes prior to 5-F-DMT administration. Complete suppression of HTR validates that the observed behavior is 5-HT2AR-mediated.
Protocol 4.2: Immediate Early Gene (IEG) Quantification
Causality & Rationale: To confirm that compounds lacking hallucinogenic properties (like 5-Br-DMT) still engage therapeutic neuroplasticity pathways, researchers must quantify the upregulation of plasticity-associated IEGs (Arc, Egr-1, Egr-2, Egr-3) in the prefrontal cortex[1].
Step-by-Step Methodology:
-
Tissue Extraction: 60 minutes post-administration of the DMT analog, euthanize the animal via cervical dislocation. Rapidly dissect the prefrontal cortex and hippocampus on ice.
-
RNA Isolation: Homogenize tissue and extract total RNA using a standard Phenol-Chloroform (TRIzol) method.
-
RT-qPCR: Reverse transcribe RNA to cDNA. Perform quantitative PCR using specific primers for Arc, Egr-1, Egr-2, and Egr-3.
-
Normalization: Normalize expression levels against stable housekeeping genes (e.g., GAPDH or Actb) using the 2^(-ΔΔCt) method.
System Validation (Self-Correction):
-
Baseline Control: Naive (untouched) mice must be used to establish baseline IEG expression, as the stress of handling/injection alone can transiently elevate c-Fos and Arc.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized divergence in 5-HT2A receptor signaling pathways, demonstrating how halogenated analogs may decouple therapeutic neuroplasticity (Gq/Ca2+) from hallucinogenic behavioral proxies (β-Arrestin2).
Caption: Divergent 5-HT2A signaling pathways mediating neuroplasticity vs. hallucinogenic responses.
References
-
[2] 5-Fluoro-DMT - Grokipedia. Grokipedia. URL:
-
Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. PubMed / NIH. URL:
-
[1] (PDF) Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT.... ResearchGate. URL:
-
[4] 5-Chloro-DMT - Wikipedia. Wikipedia. URL:
-
[3] Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - PMC. NIH. URL:
-
[5] (PDF) Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. ResearchGate. URL:
-
[6] 5-HT2A receptors: Pharmacology and functional selectivity - PMC. NIH. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoro-DMT â Grokipedia [grokipedia.com]
- 3. Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-DMT - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(4-bromo-1H-indol-3-yl)ethan-1-amine Hydrochloride Synthesis
Welcome to the Technical Support Center for advanced tryptamine synthesis. As researchers and drug development professionals, synthesizing 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride (4-bromotryptamine HCl) presents unique mechanistic challenges. While the classic Speeter-Anthony synthesis[1] is the gold standard for tryptamine derivation, the introduction of a heavy, electron-withdrawing halogen at the C4 position fundamentally alters the reactivity of the indole core[2].
This guide is designed to move beyond basic procedural steps, explaining the chemical causality behind common reaction failures and providing self-validating protocols to ensure high-yield, high-purity outcomes.
Synthetic Pathway Visualization
The following workflow outlines the optimized Speeter-Anthony route, specifically modified to overcome the steric and electronic liabilities of the 4-bromo substituent.
Figure 1: Optimized Speeter-Anthony synthetic workflow for 4-bromotryptamine hydrochloride.
Troubleshooting Guides & FAQs
Q1: Why is my yield for the initial acylation step (formation of 4-bromo-3-indoleglyoxyl chloride) so low compared to unsubstituted indole? Causality: The bromine atom at the C4 position exerts significant steric encumbrance and an electron-withdrawing inductive effect[2]. This deactivates the C3 position toward electrophilic aromatic substitution. Standard Speeter-Anthony conditions (diethyl ether at 0 °C) often fail to drive the reaction to completion, leaving unreacted starting material[2]. Solution: Swap the solvent from dichloromethane or diethyl ether to a higher-boiling polar aprotic solvent like Tetrahydrofuran (THF). Allow the reaction to proceed at 0 °C for the initial addition, but then warm the mixture to reflux (65 °C) for 2–3 hours. This thermal energy overcomes the activation barrier imposed by the C4 steric hindrance, pushing yields from <40% to ~78-85%[3].
Q2: During amidation with ammonium hydroxide, I isolate a large amount of carboxylic acid byproduct instead of the glyoxamide. How do I prevent this? Causality: Aqueous ammonium hydroxide introduces water into the system. Water acts as a competing nucleophile against ammonia. Because the 4-bromo-3-indoleglyoxyl chloride is sterically hindered, the nucleophilic attack by ammonia is slowed down, giving water enough time to hydrolyze the acid chloride into 4-bromo-3-indoleglyoxylic acid. Solution: Eliminate water from the system entirely. Instead of aqueous ammonium hydroxide, bubble anhydrous ammonia gas (NH₃) directly into a chilled (0 °C) solution of the acid chloride in anhydrous dioxane, or use a commercially available solution of 0.5 M NH₃ in dioxane.
Q3: My reduction step with LiAlH₄ gives a complex mixture, and mass spectrometry shows a debrominated tryptamine byproduct. What is happening? Causality: Lithium aluminum hydride (LiAlH₄) is a highly aggressive hydride donor. Prolonged reflux of aryl halides with LiAlH₄—especially electron-rich indole systems—frequently leads to hydrodehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. This ruins the regioselectivity of your target molecule. Solution: Substitute LiAlH₄ with Borane-THF complex (BH₃·THF). Borane is a milder, electrophilic reducing agent that selectively targets the electron-rich carbonyl oxygens of the glyoxamide without disturbing the aryl-halide bond.
Q4: The final hydrochloride salt is gummy and discolored instead of a crisp crystalline powder. How can I improve the salt precipitation? Causality: Tryptamine free bases are highly susceptible to air oxidation and are notoriously hygroscopic. If you use aqueous HCl to form the salt, or if you evaporate the solvent in ambient air, the product traps moisture and degrades into polymeric tars. Solution: Ensure the free base is dissolved in strictly anhydrous diethyl ether. Precipitate the salt by dropwise addition of 1.0 M anhydrous HCl in diethyl ether under an argon or nitrogen atmosphere. The salt will crash out immediately as a pristine white powder.
Quantitative Data Summary: Parameter Optimization
The table below summarizes the quantitative improvements achieved by shifting from standard to optimized parameters.
| Reaction Step | Standard Condition | Optimized Condition | Primary Impurity Mitigated | Expected Yield |
| 1. Acylation | Et₂O, 0 °C to RT | THF, Reflux (65 °C) | Unreacted 4-bromoindole | 45% → 85% |
| 2. Amidation | Aq. NH₄OH, slow addition | NH₃ (g) in Dioxane, 0 °C | 4-Bromo-3-indoleglyoxylic acid | 60% → 95% |
| 3. Reduction | LiAlH₄, THF, 24h reflux | BH₃·THF, THF, 12h reflux | Debrominated tryptamine | 50% → 80% |
| 4. Salt Formation | Aq. HCl / Evaporation | Anhydrous HCl in Et₂O | Oxidized polymeric tars | Variable → >95% |
Validated Step-by-Step Experimental Protocol
This protocol integrates self-validating checkpoints to ensure the integrity of the synthesis at every stage.
Step 1: Acylation (Formation of 4-Bromo-3-indoleglyoxyl chloride)
-
Charge a flame-dried, argon-purged round-bottom flask with 4-bromoindole (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add oxalyl chloride (1.5 eq) dropwise over 30 minutes via an addition funnel.
-
Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours.
-
Self-Validation Checkpoint: The reaction is complete when a vibrant yellow/orange crystalline solid precipitates heavily from the solution. If the solution remains clear, the electrophilic aromatic substitution has stalled; verify the quality of your oxalyl chloride.
-
Cool to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride.
Step 2: Amidation (Formation of 4-Bromo-3-indoleglyoxamide)
-
Resuspend the crude yellow acid chloride in anhydrous dioxane (0.2 M).
-
Cool the suspension to 0 °C.
-
Bubble anhydrous NH₃ gas vigorously into the solution for 30 minutes (or add 3.0 eq of 0.5 M NH₃ in dioxane).
-
Self-Validation Checkpoint: The vibrant yellow/orange acid chloride will rapidly convert into a pale yellow/off-white suspension as the amide forms. The disappearance of the bright orange color confirms successful amidation.
-
Filter the solid, wash with cold water to remove ammonium chloride salts, and dry thoroughly under high vacuum.
Step 3: Reduction (Formation of 4-Bromotryptamine Free Base)
-
Suspend the dry glyoxamide (1.0 eq) in anhydrous THF (0.1 M) under argon.
-
Slowly add BH₃·THF complex (1.0 M in THF, 4.0 eq) at 0 °C.
-
Reflux the mixture for 12 hours.
-
Cool to 0 °C and carefully quench by dropwise addition of methanol.
-
Self-Validation Checkpoint: Vigorous bubbling (hydrogen gas evolution) upon methanol addition confirms that active borane was present throughout the reaction, ensuring the reduction did not stall due to moisture contamination.
-
-
Add 2 M aqueous HCl and reflux for 1 hour to break the stable boron-amine complex.
-
Cool, basify to pH 12 with 2 M NaOH, and extract three times with dichloromethane. Dry the organic layers over anhydrous Na₂SO₄ and concentrate to yield the free base as a pale oil.
Step 4: Salt Formation (4-Bromotryptamine HCl)
-
Dissolve the free base in anhydrous diethyl ether (0.1 M) under argon.
-
Cool to 0 °C.
-
Add 1.0 M HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.
-
Self-Validation Checkpoint: A crisp, white precipitate will form instantly. If the precipitate is oily, moisture has breached the system. Triturate with additional anhydrous ether to solidify.
-
Filter the solid under a stream of nitrogen, wash with cold anhydrous ether, and dry under high vacuum to afford the final 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride.
References
-
The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines Speeter, M. E., & Anthony, W. C. Journal of the American Chemical Society, 1954.[Link]
-
Analogues of psilocin and lysergic acid diethylamide I. Chloro, nitro, and amino derivatives of 3-substituted indoles Troxler, F., et al. Canadian Journal of Chemistry, 1963.[Link]
-
A Diastereodivergent Synthetic Strategy for the Syntheses of Communesin F and Perophoramidine Yang, J., et al. Organic Letters, 2014.[Link]
-
Modern Organic Synthesis in the Laboratory Li, J. J., Limberakis, C., & Pflum, D. A. Oxford University Press, 2007. [Link]
Sources
Removing organic impurities from brominated aromatic compounds
Welcome to the Technical Support Center for Aromatic Bromination . This resource is engineered for researchers, scientists, and drug development professionals who require robust, field-proven strategies to isolate high-purity brominated aromatic compounds.
Bromination via electrophilic aromatic substitution (EAS) or radical mechanisms is notoriously difficult to control. The high reactivity of bromine often leads to complex crude mixtures containing over-brominated species, positional isomers, and persistent colored impurities. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to resolve these specific challenges.
Troubleshooting Guides & FAQs
Q1: My bromination of an activated aromatic ring yields a mixture of polybrominated impurities instead of the desired mono-brominated product. How can I salvage the batch? A1: Causality: Polysubstitution is a frequent side reaction. Activating groups (like -OH or -NH₂) significantly increase the electron density of the aromatic ring, making it highly susceptible to subsequent electrophilic attacks even after the first deactivating bromine atom is added[1]. Solution: Instead of discarding the crude mixture, you can perform a selective chemical debromination. Treating the crude polybrominated mixture with diethyl phosphite and a base (such as DIPEA) selectively reduces the weaker C-Br bonds of the over-brominated impurities, converting them back to the target mono-bromide[2]. To prevent this in future reactions, switch to milder brominating agents (e.g., NBS) and utilize non-polar solvents (e.g., CH₂Cl₂)[1].
Q2: I have positional isomers (e.g., ortho- vs. para-brominated products) that co-elute on standard silica gel. How can I effectively separate them? A2: Causality: Positional isomers of aryl bromides possess nearly identical polarities and boiling points, rendering standard normal-phase chromatography and fractional distillation highly inefficient. Solution: Transition to reversed-phase preparative liquid chromatography (Prep-LC). Stationary phases like C18 or Lipidex-5000 differentiate isomers based on subtle hydrophobic and steric interactions rather than pure polarity, allowing for high-resolution separation of structurally similar brominated congeners[3],[4].
Q3: My isolated aryl bromide has a persistent yellow/orange tint. What is causing this, and how do I remove it without degrading my product? A3: Causality: The coloration is almost exclusively caused by residual molecular bromine (Br₂) or trace quinone-like oxidation byproducts formed during the reaction[1]. Solution: Perform a reductive wash using an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite acts as a reducing agent, converting lipophilic Br₂ into highly water-soluble bromide ions (Br⁻), which are instantly partitioned into the aqueous waste stream[1].
Quantitative Data: Impurity Resolution Matrix
The following table summarizes the physicochemical causality and expected recovery metrics for standard purification techniques.
| Impurity Type | Recommended Technique | Physicochemical Causality | Typical Recovery (%) | Scalability |
| Polybrominated Aromatics | Selective Debromination | Chemical reduction of sterically hindered or weaker C-Br bonds in over-brominated species. | > 90% | High (Batch reactors) |
| Positional Isomers | Reversed-Phase Prep-LC | Differentiation based on subtle hydrophobic and steric interactions with the stationary phase. | 85 - 95% | Medium (Prep-LC limits) |
| Residual Br₂ / Color | Sodium Bisulfite Wash | Rapid redox reaction converting non-polar Br₂ to water-soluble Br⁻ ions. | > 98% | High (Liquid-liquid extraction) |
| Unreacted Starting Material | Recrystallization | Exploitation of differential lattice energies and temperature-dependent solubility curves. | 75 - 85% | High (Crystallizers) |
Experimental Workflows & Protocols
Workflow for diagnosing and resolving organic impurities in brominated aromatic mixtures.
Protocol 1: Selective Debromination of Polybrominated Impurities
This protocol chemically rescues over-brominated batches by selectively reducing them to the mono-bromide target[2].
-
Solvent Exchange: Dissolve the crude polybrominated aromatic mixture in methanol to ensure homogeneity.
-
Reagent Addition: Add diethyl phosphite (0.46 equivalents relative to the calculated over-brominated impurity mass) to the solution.
-
Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) to act as a proton scavenger and facilitate the reduction mechanism.
-
Thermal Activation: Heat the reaction mixture to 40°C and stir continuously for 3 hours.
-
Self-Validation Checkpoint: Monitor via GC-MS or TLC. The disappearance of higher-mass polybrominated peaks and the consolidation into a single mono-bromide peak validates the completion of the reduction.
-
Work-up: Concentrate the mixture under reduced pressure, partition between ethyl acetate and water, and isolate the organic layer containing the purified product.
Protocol 2: Reductive Quenching and Recrystallization
This protocol removes residual bromine and organic colorants, yielding a highly pure crystalline product[1].
-
Quenching: Transfer the crude reaction mixture (dissolved in a non-polar solvent like CH₂Cl₂) to a separatory funnel.
-
Reductive Wash: Add an equal volume of 10% w/v aqueous sodium bisulfite (NaHSO₃). Shake vigorously and vent frequently.
-
Self-Validation Checkpoint: The successful reduction of Br₂ is visually confirmed when the organic layer transitions from a persistent yellow/orange tint to completely colorless. If a yellow tint remains, repeat the wash.
-
Phase Separation: Collect the organic phase, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to yield the crude solid.
-
Recrystallization: Dissolve the solid in a minimum volume of boiling solvent (e.g., ethanol or an ethanol/water mixture). Slowly cool to room temperature, then to 4°C, to precipitate the pure aryl bromide while leaving trace organic impurities dissolved in the mother liquor.
References
-
Scientific Update. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". Scientific Update.[Link]
-
PubMed. "Purification of Polybrominated Biphenyl Congeners". National Institutes of Health (NIH).[Link]
-
Chromatography Today. "Easy purification of isomers with prepacked glass columns". Chromatography Today.[Link]
Sources
Technical Support Center: Optimization of Column Chromatography for Purifying Tryptamine Derivatives
Welcome to the technical support center for the purification of tryptamine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of compounds. Tryptamine and its analogs present unique challenges during chromatographic purification due to their basicity, potential for oxidation, and structural similarities.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the lab. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification workflows.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to address specific experimental problems.
Problem 1: My tryptamine derivative is streaking or "tailing" severely on a standard silica gel column, resulting in poor separation.
Q: What causes this tailing, and how can I achieve sharp, symmetrical peaks?
A: This is the most frequent issue when purifying basic compounds like tryptamines on standard silica gel.[1] The root cause is an acid-base interaction between the basic amine group of your tryptamine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong, secondary interaction leads to uneven elution, causing the characteristic tailing or, in severe cases, irreversible binding to the column.[1]
Recommended Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a "competing" base to your mobile phase.[2] This additive neutralizes the acidic silanol sites, preventing your target compound from interacting with them.[1][3]
-
Recommended Additives: Triethylamine (TEA) or ammonium hydroxide are standard choices.[1] Volatile amines like n-propylamine have also been shown to be effective.[4]
-
Typical Concentration: A concentration of 0.1% to 2% (v/v) of the basic additive in the mobile phase is generally sufficient.[1]
-
Consideration: The basic additive will be present in your collected fractions and must be removed. TEA is volatile (boiling point ~89°C) and can typically be removed under high vacuum, but co-evaporation with a solvent like methanol may be necessary.[5]
-
-
Switch to a Deactivated or Alternative Stationary Phase: If mobile phase additives are undesirable or ineffective, changing the stationary phase is the next logical step.[2]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which repels basic analytes and eliminates the need for mobile phase modifiers.[6][7] It simplifies purification and allows for the use of less hazardous solvents.[6]
-
Alumina (Basic or Neutral): Alumina is another excellent alternative to silica for purifying basic compounds.[1] It is available in acidic, neutral, and basic grades; for tryptamines, basic or neutral alumina is recommended.
-
Reversed-Phase (C18) Silica: For more polar tryptamine derivatives, reversed-phase chromatography can be a powerful tool.[2][8][9] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10][11] To ensure good peak shape for basic compounds, the mobile phase pH is often adjusted to be acidic (pH 2-3) using additives like formic acid or trifluoroacetic acid (TFA) to protonate the silanols.[12][13]
-
Problem 2: My target compound has very low or no recovery from the column.
Q: I've loaded my sample, but I'm not getting my tryptamine derivative back. Where is it going?
A: Low recovery can stem from several factors, ranging from irreversible binding to degradation on the stationary phase.
Recommended Solutions:
-
Irreversible Binding: This is an extreme case of the interaction described in Problem 1. If your tryptamine is highly basic, it may bind so strongly to acidic silica gel that it cannot be eluted, even with highly polar solvents.[1]
-
Action: First, try flushing the column with a mobile phase containing a higher concentration of basic modifier (e.g., 5% TEA or NH4OH in methanol). If this fails, the compound is likely lost. For future attempts, avoid silica gel entirely and opt for amine-functionalized silica, alumina, or a reversed-phase approach.[1][6]
-
-
Compound Degradation: Tryptamines, particularly those with electron-rich indole rings or sensitive functional groups (like hydroxyls), can be susceptible to oxidation and degradation.[14][15] The vast surface area and acidic nature of silica gel can catalyze this degradation.
-
Action:
-
Minimize Time on Column: Work efficiently to reduce the compound's contact time with the stationary phase.
-
Use an Inert Atmosphere: If your compound is highly sensitive, consider packing and running the column under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Add Antioxidants: For particularly sensitive derivatives like 4-hydroxytryptamine, adding a small amount of an antioxidant (e.g., 0.1% ascorbic acid) to the solvents can mitigate degradation.[14]
-
Control Temperature: Keep the purification system cool, as elevated temperatures can accelerate degradation.[14][15]
-
-
Problem 3: I'm seeing poor separation between my desired product and a closely related impurity.
Q: My TLC shows two close spots. How can I improve the resolution on the column?
A: Achieving good separation (selectivity) is the primary goal of chromatography.[2] When compounds have similar structures, optimizing the system is critical.
Recommended Solutions:
-
Optimize the Mobile Phase: This is often the easiest parameter to adjust.
-
Change Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents. Aim for a mobile phase that gives your target compound a retention factor (Rf) of ~0.2-0.3 on TLC for optimal column separation.
-
Change Solvent Selectivity: If changing the solvent ratio doesn't work, switch one of the solvents entirely. The interactions between analytes, stationary phase, and mobile phase are complex. Swapping ethyl acetate for dichloromethane, for example, can alter these interactions and improve separation.
-
Utilize Different Stationary Phases: Normal-phase chromatography on silica, diol, and cyano stationary phases can offer different selectivity for separating primary, secondary, and tertiary amines.[4]
-
-
Improve Column Efficiency:
-
Column Packing: A poorly packed column with channels or voids will lead to broad peaks and poor resolution.[16] Ensure your silica is a homogenous slurry and is packed evenly without air bubbles.
-
Sample Loading: Overloading the column is a common cause of poor separation.[17] The mass of the crude sample should typically not exceed 1-5% of the mass of the stationary phase. Additionally, load the sample in the smallest possible volume of solvent to ensure a tight starting band.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase chromatography for my tryptamine derivative?
A1: The choice depends primarily on the polarity of your compound.
-
Normal-Phase (e.g., Silica, Alumina): Best suited for less polar to moderately polar, organic-soluble compounds. This is the most common starting point for many synthetic tryptamine derivatives.
-
Reversed-Phase (e.g., C18): Ideal for polar or water-soluble compounds.[2] This is often the method of choice for tryptamine metabolites, salts, or derivatives with multiple polar functional groups.[18][19]
Q2: What is a good starting solvent system for silica gel chromatography of a typical tryptamine?
A2: A gradient of ethyl acetate in hexane or dichloromethane in methanol are very common starting points.[2] For tryptamines, it is highly recommended to start with a system that includes a basic modifier. A good initial system to screen on TLC would be 95:4:1 Dichloromethane / Methanol / Ammonium Hydroxide . You can then adjust the ratio of DCM to MeOH to achieve the desired Rf.
Q3: Can I damage my compound by using a basic additive like TEA?
A3: It is possible, but unlikely for most tryptamines. Before committing to a large-scale purification, you should ensure your target compound is stable to the basic conditions.[5] This can be quickly checked by dissolving a small amount of the crude material in the intended mobile phase (with TEA) and monitoring it by TLC or LC-MS over an hour to see if any new spots/peaks appear.
Q4: My purified fractions have changed color (e.g., turned yellow or brown) upon standing. What happened?
A4: This color change is a strong indicator of oxidation.[15] The indole ring in tryptamines is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored degradation products.[15] Once your compound is purified, evaporate the solvents promptly at low temperature and store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C is common for long-term storage).[14][15]
Data & Protocols
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Type | Best For | Key Considerations |
| Silica Gel | Normal-Phase (Acidic) | Non-polar to moderately polar, base-stable tryptamines. | Requires basic modifier (e.g., TEA, NH4OH) to prevent peak tailing.[1] |
| Alumina | Normal-Phase (Basic/Neutral) | Basic tryptamines where silica proves problematic. | Use basic or neutral grade. Can have different selectivity than silica.[1] |
| Amine-Functionalized Silica | Normal-Phase (Basic) | Excellent for all basic tryptamines, especially sensitive ones. | Eliminates the need for basic modifiers, simplifying workup.[6][7] |
| C18-Functionalized Silica | Reversed-Phase | Polar tryptamines, salts, and metabolites. | Requires polar mobile phases (e.g., Water/ACN). Requires acidic modifier (e.g., Formic Acid) for good peak shape.[12][13] |
Experimental Protocol: Standard Purification using Silica Gel with a Basic Modifier
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test solvent systems like Hexane/Ethyl Acetate or DCM/Methanol. Add ~1% TEA or NH4OH to the developing chamber. The ideal system will give your target compound an Rf value of 0.2-0.3 and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:1:1 DCM/MeOH/NH4OH).
-
Pour the slurry into your column and allow it to pack under gravity or with light pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude tryptamine derivative in a minimal amount of the mobile phase or a strong solvent like pure DCM.
-
Alternatively, perform "dry loading": adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often results in better resolution.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move your compounds down the column.
-
Collect fractions consistently in labeled test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Pool the pure fractions together.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
To ensure complete removal of the basic additive (e.g., TEA), you may need to co-evaporate with another solvent or use a high-vacuum pump.
-
Visualizations
General Workflow for Tryptamine Purification
Caption: General workflow for purifying tryptamine derivatives.
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]
-
Waters Corporation. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Available from: [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]
-
UHPLCS. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Available from: [Link]
-
ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography?. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
ProQuest. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Available from: [Link]
-
ProQuest. High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens. Available from: [Link]
-
PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Available from: [Link]
-
PubMed. An improved column chromatographic method for isolation of tryptophan metabolites. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2016, January 26). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Available from: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]
-
Journal of Chromatographic Science. (2020, October 27). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. Available from: [Link]
-
SIELC Technologies. (2018, February 17). Separation of Tryptamine on Newcrom R1 HPLC column. Available from: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available from: [Link]
-
Journal of Ethnopharmacology. Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives. Available from: [Link]
-
ResearchGate. (2025, August 5). Quantification of tryptamine in brain using high-performance liquid chromatography. Available from: [Link]
-
PMC. (2025, February 12). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. Available from: [Link]
- Google Patents. GB2106505A - Tryptamine derivatives and processes for their preparation.
-
BioPharm International. (2026, March 11). Chromatography Optimization Strategy. Available from: [Link]
-
Sciencemadness.org. (2015, July 15). Tryptamine synthesis: workup woes. Available from: [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. pharmanow.live [pharmanow.live]
- 12. labcompare.com [labcompare.com]
- 13. support.waters.com [support.waters.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 19. academic.oup.com [academic.oup.com]
Minimizing byproducts in the synthesis of halogenated tryptamines
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated tryptamines. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. By understanding the causality behind byproduct formation, you can proactively design cleaner, more efficient syntheses.
Introduction: The Challenge of Selective Halogenation
The indole nucleus of tryptamine is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. While this reactivity is essential for functionalization, it is also the primary source of challenges in achieving regioselective halogenation. Uncontrolled reactions can lead to a mixture of isomers, poly-halogenated species, and degradation products, complicating purification and reducing yields.[1] This guide addresses the most common issues encountered in the lab and provides field-proven strategies for their mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions that form the basis of troubleshooting more complex synthetic challenges.
Q1: What are the most common types of byproducts in tryptamine halogenation?
A1: Byproduct formation typically falls into four main categories:
-
Regioisomers: Halogenation occurs at an undesired position on the indole ring (e.g., C2, C4, C6, or C7 instead of the intended position). The inherent nucleophilicity of the indole C3 position makes it a common site of attack, but this can be altered by substituents and reaction conditions.[2][3]
-
Poly-halogenated Products: The addition of more than one halogen atom to the tryptamine molecule (e.g., di- or tri-bromination). This occurs when the mono-halogenated product is still sufficiently activated to react with the remaining halogenating agent.
-
Oxidation Products: The electron-rich indole ring is prone to oxidation, especially under harsh conditions, leading to the formation of oxindoles and other degradation products.[4]
-
Tar and Polymerization: Strong acidic conditions can cause the indole nucleus to polymerize, resulting in intractable tars that significantly lower yield and complicate purification.[5]
Q2: How does the choice of N-H protecting group influence the reaction outcome?
A2: The protecting group on the indole nitrogen is arguably the most critical factor for controlling regioselectivity and preventing side reactions. It modulates the electronic properties of the indole ring.
-
Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), Boc, or phenylsulfonyl (PhSO2) decrease the electron density of the indole ring, deactivating it towards electrophilic attack.[6] This deactivation can be leveraged to prevent over-halogenation and can direct halogenation to specific positions, sometimes away from the typically reactive C3 position. For example, an N-EWG can enable selective C2 halogenation.[1]
-
Electron-Donating or Neutral Groups (EDGs): Groups like benzyl (Bn) or methyl (Me) have a less pronounced electronic effect. While they protect the N-H from participating in side reactions, the indole ring remains highly activated, which can lead to a higher risk of poly-halogenation if stoichiometry is not carefully controlled.[6]
Q3: Is it always necessary to protect the side-chain amine?
A3: Yes, it is highly recommended. The primary amine of the tryptamine side chain is a nucleophile and a base. It can react with electrophilic halogenating agents or be protonated by acid catalysts, leading to a complex mixture of undesired products. Protecting it, typically as a Boc-carbamate, neutralizes its reactivity and improves solubility in many organic solvents, simplifying the reaction and workup.
Part 2: Troubleshooting Guide: Electrophilic Halogenation
This is the most common route to halogenated tryptamines. Here, we address specific problems you might encounter.
Issue 1: Poor Regioselectivity or Mixture of Isomers
Q: I am trying to achieve C5-bromination but am getting a mixture of C5, C7, and C3-brominated products. How can I improve selectivity?
A: This is a classic challenge stemming from the multiple nucleophilic sites on the indole ring.
Causality: The directing effects of substituents and the steric bulk of the halogenating reagent are key. The C3 position is often the most kinetically favored site for electrophilic attack on an unprotected indole. Substituents on the benzene portion of the indole ring will direct incoming electrophiles based on standard ortho/para/meta rules.
Solutions:
-
Install a Directing Protecting Group: An N-sulfonyl or N-Boc group can sterically hinder the C2 and C7 positions, often favoring attack at C3, C5, or C6. The choice of protecting group is critical and can dramatically alter the electronic landscape of the ring.[6]
-
Control Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) often enhances selectivity by favoring the thermodynamically most stable product pathway over kinetically driven side reactions.
-
Choice of Halogenating Agent: Bulkier halogenating agents may exhibit greater selectivity due to steric hindrance. For instance, if NBS is giving poor selectivity, a different reagent might be explored under carefully optimized conditions.
-
Enzymatic Halogenation: For ultimate selectivity, consider a biocatalytic approach. Flavin-dependent halogenase enzymes like RebH and its engineered variants can offer near-perfect regioselectivity (e.g., exclusive C7-halogenation) under mild, environmentally friendly conditions.[2][7]
Troubleshooting Workflow for Poor Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: Formation of Poly-halogenated Byproducts
Q: My reaction is producing a significant amount of di-brominated tryptamine. How do I favor the mono-halogenated product?
A: This indicates that your mono-halogenated product is reactive enough to compete with the starting material for the halogenating agent.
Causality: The first halogen atom added to the benzene ring of the indole is typically a deactivating group for further electrophilic substitution. However, the indole system as a whole can remain highly activated, allowing for a second halogenation to occur, often at another available position.
Solutions:
-
Strict Stoichiometric Control: This is the most straightforward solution. Use no more than 1.0-1.05 equivalents of the halogenating agent. Adding the reagent slowly as a dilute solution to the reaction mixture can help maintain a low concentration, favoring reaction with the more abundant and reactive starting material.
-
Deactivate the Ring System: Employ a strong electron-withdrawing protecting group (e.g., N-tosyl) to significantly reduce the nucleophilicity of the indole ring after the first halogenation.[3]
-
Lower the Temperature: As with selectivity, lower temperatures reduce the overall reaction rate, giving the first halogenation a higher probability of occurring on all starting material before the second halogenation begins on the product.
Byproduct Formation Pathway: Mono- vs. Di-halogenation
Caption: Kinetic control to favor mono-halogenation.
Part 3: Experimental Protocols & Data
Trustworthy protocols are self-validating. The following is a detailed, optimized procedure for a common transformation that minimizes byproduct formation.
Protocol: Regioselective C5-Bromination of N-Boc-Tryptamine
This protocol is designed to selectively introduce a bromine atom at the C5 position, a common intermediate for further functionalization.
Materials:
-
N-Boc-tryptamine
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add N-Boc-tryptamine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the stirring tryptamine solution over 30 minutes using a syringe pump. Causality: Slow addition prevents localized high concentrations of NBS, which can lead to over-bromination.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Do not let the reaction run for an extended period after completion to avoid degradation.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. Causality: The bicarbonate wash removes any acidic byproducts like succinimide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-bromo-N-Boc-tryptamine.
Table 1: Comparison of Common Halogenating Agents for Indoles
| Reagent | Typical Conditions | Common Byproducts | Mitigation Strategy |
| NBS/NCS | MeCN or DMF, 0 °C to RT | Poly-halogenation, C3-halogenation | Slow addition, <1.05 eq, N-protection |
| Br₂ / Cl₂ | Acetic acid or CH₂Cl₂, low temp. | Significant poly-halogenation, tar | Very slow addition, high dilution, strong N-EWG |
| Oxone / KX | MeCN/H₂O, RT | Oxidation of indole ring | Careful stoichiometry, monitor reaction time |
| Enzymatic | Aqueous buffer, pH ~7, RT | Minimal to none | Ensure enzyme stability and cofactor regeneration |
Part 4: Advanced Strategies - The Pictet-Spengler Reaction
After halogenation, the Pictet-Spengler reaction is often used to construct the β-carboline core. This reaction also has common pitfalls.[8]
Q: I'm performing a Pictet-Spengler reaction with my 5-bromo-tryptamine and an aldehyde, but the yield is low and I'm getting a lot of decomposition.
A: The Pictet-Spengler reaction is sensitive to acid concentration and temperature, especially with the electron-withdrawing bromo-substituent which deactivates the ring towards cyclization.[9][10]
Causality: The reaction requires an acid catalyst to form the electrophilic iminium ion from the tryptamine and aldehyde.[8] However, too strong an acid or too high a temperature can cause degradation of the sensitive indole nucleus or lead to side reactions. The bromo-substituent makes the indole less nucleophilic, so the ring-closing step is slower and may require more forcing conditions, which creates a narrow processing window.
Solutions:
-
Optimize Acid Catalyst: Traditional strong acids (HCl, TFA) can be too harsh. Try milder protic acids or Lewis acids. Recently, halogen-bond catalysis using diaryliodonium salts has been shown to be highly effective and mild.[9][11]
-
Control Temperature: Start at room temperature and only gently heat if necessary. Overheating is a primary cause of tar formation.[10]
-
Aprotic Solvents: While traditionally run in protic solvents, using aprotic media can sometimes give superior yields by altering the reactivity of the intermediates.[8]
Logical Relationship in Pictet-Spengler Optimization
Caption: Interplay of conditions in the Pictet-Spengler reaction.
References
-
Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. Retrieved from [Link]
-
Li, Z., et al. (n.d.). An environmentally friendly protocol for oxidative halocyclization of tryptamine and tryptophol derivatives. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of tryptamine using engineered halogenases. Retrieved from [Link]
-
ChemRxiv. (n.d.). Halogen Bond-catalyzed Pictet-Spengler Reaction. Retrieved from [Link]
-
Gorelov, D., et al. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
Grokipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
ResearchGate. (n.d.). The direct C–H halogenations of indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Halogen bond-catalyzed Pictet–Spengler reaction. Retrieved from [Link]
-
DR-NTU. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct halogenation of tryptamine in engineered S. cerevisiae strains. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Green Halogenation of Indoles with Oxone–Halide. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Ed.). Georg Thieme Verlag.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SJCET. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Scaling up the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine without column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry and API scale-up, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 7-bromo-4-chloro-1H-indazol-3-amine.
This compound is a critical heterocyclic building block for Lenacapavir, a potent HIV-1 capsid inhibitor[1]. Historically, its synthesis relied on expensive fluorinated precursors and required hazardous, non-scalable silica gel column chromatography[2]. The protocols and troubleshooting FAQs below outline a robust, chromatography-free scale-up pathway utilizing inexpensive 2,6-dichlorobenzonitrile, focusing on the causality behind each experimental parameter to ensure a self-validating workflow.
Process Workflow
Two-step scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine without column chromatography.
Step-by-Step Experimental Protocols
Protocol 1: Regioselective Bromination (Intermediate Synthesis)
-
Reactor Charging : Into a glass-lined reactor, charge 2,6-dichlorobenzonitrile (1.0 eq) and 96% sulfuric acid (H₂SO₄, 10.0 eq)[2].
-
Electrophile Activation : Slowly add N-bromosuccinimide (NBS, 1.07 eq) in portions. Control the addition rate to maintain the internal temperature strictly at 25 °C[2].
-
Agitation : Stir the reaction mixture at 25 °C for 18 hours to ensure complete conversion.
-
Quench & Precipitation : Slowly pour the highly acidic reaction mixture into 15 volumes of ice-cold water under vigorous mechanical stirring[3].
-
Isolation : Collect the resulting precipitate via vacuum filtration. Wash the filter cake exhaustively with cold water until the filtrate reaches a neutral pH.
-
Drying : Dry the solid under a vacuum at 40 °C to afford 3-bromo-2,6-dichlorobenzonitrile. No column chromatography is required.
Protocol 2: Heterocycle Formation (Final API Fragment)
-
Reactor Charging : To a degassed Parr reactor, charge the 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), hydrazine hydrate (4.0 eq), sodium acetate (NaOAc, 1.2 eq), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes)[1].
-
Cyclization : Heat the mixture to 95 °C and stir for 18 hours[3].
-
Quench : Cool the reactor to 25 °C. Add water (3 volumes) to quench the reaction and dissolve inorganic salts[1].
-
Phase Separation : Extract the mixture. The product partitions into the 2-MeTHF organic layer. Wash the combined organic layers with brine[1].
-
Crystallization : Concentrate the organic layer under reduced pressure and induce crystallization using an anti-solvent (e.g., heptane) to isolate the 3-aminoindazole regioisomer. No column chromatography is required.
Quantitative Data Summary
| Reaction Step | Reagents / Solvent | Temp / Time | Isolated Yield | Purity (qNMR) | Scalable Purification Method |
| 1. Bromination | NBS, 96% H₂SO₄ | 25 °C, 18 h | 76–81% | 95–96% | Ice-water precipitation |
| 2. Cyclization | NH₂NH₂·H₂O, NaOAc, 2-MeTHF | 95 °C, 18 h | 50–56% | ≤ 98% | Aqueous phase separation & Crystallization |
Troubleshooting Guides & FAQs
Q1: Why does the bromination step fail or stall when using trifluoroacetic acid (TFA) or acetic acid instead of 96% H₂SO₄? Analysis & Causality: The starting material, 2,6-dichlorobenzonitrile, is highly electron-deficient due to the inductive electron-withdrawing effects of the nitrile and two ortho-chlorine groups.[2]. 96% H₂SO₄ is mandatory because its high acidity protonates NBS, generating a highly electrophilic bromonium ion ( Br+ ) that is aggressive enough to undergo electrophilic aromatic substitution on the deactivated ring[2].
Q2: How do we ensure high purity of the brominated intermediate without using silica gel column chromatography? Analysis & Causality: The success of the chromatography-free isolation relies entirely on differential solubility. By quenching the H₂SO₄ mixture into exactly 15 volumes of ice-cold water, the highly hydrophobic 3-bromo-2,6-dichlorobenzonitrile crashes out as a crystalline solid[3]. The succinimide byproduct and sulfuric acid remain completely dissolved in the aqueous phase. Critical Step: Vigorous stirring during the quench is required to prevent the occlusion of acid within the precipitating crystal lattice.
Q3: What is the mechanistic purpose of adding Sodium Acetate (NaOAc) during the hydrazine cyclization step? Analysis & Causality: This is a critical safety parameter. The condensation of hydrazine with the aryl chloride generates hydrochloric acid (HCl) as a byproduct.[4], which can lead to a dangerous adiabatic temperature rise (up to 100 °C) and thermal runaway[4]. Adding NaOAc acts as a basic buffer to neutralize the generated HCl, thereby raising the decomposition onset temperature and ensuring safe operation at a hundred-gram scale[4].
Q4: Why use 2-MeTHF instead of traditional SNAr solvents like N-methyl-2-pyrrolidone (NMP) for the cyclization? Analysis & Causality: While NMP is a common solvent for SNAr reactions, it is water-miscible and possesses a high boiling point, making product isolation difficult without extensive aqueous washes or chromatography. 2-MeTHF is a green, low-boiling, water-immiscible solvent. It allows for a direct aqueous workup in the same reactor—simply adding water dissolves the hydrazine salts and NaOAc, while the product remains in the 2-MeTHF organic phase[1]. This enables direct concentration and anti-solvent crystallization, completely bypassing column chromatography.
Q5: During cyclization, I am observing unreacted starting material and low yields. What should I check? Analysis & Causality: Ensure the reactor is thoroughly degassed prior to heating. Hydrazine at elevated temperatures (95 °C) can degrade rapidly in the presence of oxygen. Additionally, verify the stoichiometry of hydrazine hydrate; a minimum of 4.0 equivalents is required to drive the equilibrium of the initial SNAr displacement and the subsequent ring closure[1].
References
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules (MDPI).[Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central (NIH).[Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development (ACS).[Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Enhancing Tryptamine Metabolic Stability via Halogenation
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic biologists working to overcome the rapid pharmacokinetic degradation of indole-based monoamines. Here, we address the mechanistic rationale, synthetic troubleshooting, and metabolic validation of halogenated tryptamines.
Part 1: Mechanistic Foundations (FAQs)
Q: Why do unmodified tryptamines exhibit such poor metabolic stability in vivo? A: Natural tryptamine is rapidly cleared via two primary oxidative pathways. The dominant route is oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A), which converts the primary amine into indole-3-acetaldehyde[1]. A secondary clearance mechanism involves ring hydroxylation by Cytochrome P450 (CYP) enzymes, particularly at the C6 position[2]. Because these enzymes are highly expressed in the liver and gastrointestinal tract, unmodified tryptamines suffer from extensive first-pass metabolism, resulting in a negligible oral half-life.
Q: How does halogenation specifically counteract this enzymatic degradation? A: Halogenation (particularly fluorination and chlorination) enhances stability through two distinct causal mechanisms:
-
Steric Shielding: The introduction of a bulky halogen at specific indole ring positions physically occludes the active sites of CYP enzymes, preventing the formation of hydroxylated metabolites[2].
-
Electronic Inductive Effects: Halogens are highly electronegative. When placed on the indole ring, their electron-withdrawing nature pulls electron density away from the ethylamine side chain. This alters the pKa of the primary amine, reducing its binding affinity to the FAD-dependent active site of MAO enzymes[3].
Q: Which position on the indole ring is optimal for halogen substitution? A: The optimal position depends on your target clearance pathway.
-
6-Position: Substitution with fluorine at C6 represents a critical structural change that directly blocks the primary CYP-mediated 6-hydroxylation pathway, forcing the molecule into alternative, slower metabolic routes[2].
-
5- and 7-Positions: Halogenation at these positions significantly alters MAO-A and MAO-B affinity. However, researchers must be cautious with 7-fluorotryptophan derivatives, as they have been observed to undergo slow, spontaneous defluorination (approx. 6% degradation over 1 hour) in the presence of liver microsomes[4].
Metabolic pathways of tryptamine clearance and points of halogen-mediated steric/electronic blockade.
Part 2: Quantitative Data Summary
The following table summarizes the comparative metabolic stability of natural tryptamine versus its halogenated derivatives based on in vitro microsomal and enzymatic assays.
| Compound | Primary Metabolic Pathway | MAO-A Affinity / Clearance | CYP-Mediated Hydroxylation | Observed Stability / Half-life |
| Tryptamine (Unmodified) | MAO-A Deamination | High (Rapid clearance) | Susceptible at C6 | Very Low (< 15 mins in vivo) |
| 6-Fluoro-tryptamine | Altered (MAO dominant) | Moderate | Blocked (No 6-OH detected) | High (Significant intact recovery) |
| 7-Fluoro-tryptamine | MAO / Defluorination | Moderate | Susceptible at C6 | Moderate (6% defluorination/hr) |
| 5,7-Dichloro-flavone/indole analogs | CYP / Minor MAO | Highly Reduced (MAO-B selective) | Sterically hindered | Very High (Nanomolar IC50s) |
Part 3: Troubleshooting & Self-Validating Protocols
Workflow 1: Enzymatic Synthesis of Halogenated Tryptamines
Chemical synthesis of halogenated tryptamines can suffer from poor regioselectivity. A highly efficient alternative is the enzymatic decarboxylation of halogenated tryptophan using Tryptophan Decarboxylase (TDC)[5].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 5.5–5.9. Causality: TDC activity sharply declines outside this slightly acidic optimal range.
-
Cofactor Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Causality: PLP is the mandatory electron sink that forms the Schiff base intermediate required for decarboxylation.
-
Substrate Loading: Dissolve the halogenated L-tryptophan precursor (e.g., 6-fluoro-L-tryptophan) to 10 mM in the buffer.
-
Enzyme Addition & Incubation: Add purified TDC (1 U/mL) and incubate at 30°C for 12–24 hours under gentle agitation.
-
Extraction: Basify the solution to pH 10 using NaOH, then extract the halogenated tryptamine freebase using ethyl acetate.
Self-Validating System: Always run a parallel control reaction using unmodified L-tryptophan .
-
Troubleshooting: If the unmodified L-tryptophan converts to tryptamine, but your halogenated substrate does not, the enzyme and PLP are active; the failure is due to steric clash of the specific halogen within the TDC active site. If neither converts, your PLP has likely photodegraded or the buffer pH has drifted.
Workflow 2: In Vitro Human Liver Microsome (HLM) Stability Assay
To accurately quantify the enhanced stability of your halogenated tryptamine, you must isolate the MAO and CYP clearance pathways[1].
Step-by-Step Protocol:
-
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Spiking: Add your halogenated tryptamine to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Pathway Isolation (The Self-Validating Step): Split the reaction into three parallel arms:
-
Arm A (Total Clearance): Add 1 mM NADPH (activates CYPs).
-
Arm B (MAO Only): Do NOT add NADPH (CYPs remain inactive; MAO functions via bound FAD).
-
Arm C (CYP Only): Add 1 mM NADPH + 10 µM Pargyline (a non-selective MAO inhibitor)[1].
-
-
Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Troubleshooting FAQ:
-
Issue: My 7-fluoro-tryptamine shows rapid degradation in Arm A, but LC-MS/MS shows no hydroxylated metabolites. Solution: Check your mass spectra for a loss of 18 Da (fluorine). 7-fluorinated indoles are uniquely susceptible to slow enzymatic defluorination in microsomal preparations[4]. You may need to shift the halogen to the C6 position to achieve true metabolic stability[2].
Self-validating workflow for assessing tryptamine metabolic stability in human liver microsomes.
References
-
The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. PubMed / NIH. Available at:[Link]
-
Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. MDMA.ch / JACS. Available at:[Link]
-
Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. PMC / NIH. Available at:[Link]
-
Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. ACS Publications. Available at:[Link]
-
Engineering Saccharomyces cerevisiae for the de novo Production of Halogenated Tryptophan and Tryptamine Derivatives. DTU. Available at: [Link]
Sources
- 1. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Halogenated Tryptamines in Drug Discovery: A Comparative Analysis of 4-Bromotryptamine and 5-Bromotryptamine
As a Senior Application Scientist navigating the complex landscape of marine-derived alkaloids and neuropharmacology, the selection of the correct halogenated precursor is paramount. Brominated tryptamines, particularly 2-(4-bromo-1H-indol-3-yl)ethan-1-amine (4-bromotryptamine) and 2-(5-bromo-1H-indol-3-yl)ethan-1-amine (5-bromotryptamine), represent two fundamentally distinct chemical spaces. While they differ only by the positional shift of a single bromine atom on the indole ring, this subtle variation dictates entirely different steric profiles, electronic distributions, and downstream applications in drug development.
This guide objectively compares the performance, structural causality, and experimental workflows of these two critical isomers to empower your synthetic and pharmacological decision-making.
Structural Causality & Pharmacological Profiles
The position of the bromine atom on the indole core governs the molecule's interaction with both biological targets and synthetic catalysts.
5-Bromotryptamine: The Serotonin Bioisostere
At the C5 position, the bromine atom occupies the exact spatial coordinate as the hydroxyl group in endogenous serotonin (5-hydroxytryptamine). Because bromine is highly lipophilic, polarizable, and possesses a van der Waals radius comparable to a methyl group, 5-bromotryptamine acts as an excellent bioisostere. It effectively mimics serotonin, allowing it to bind to 5-HT receptors without being subjected to rapid oxidative degradation[1]. In pharmacological assays, 5-bromotryptamine demonstrates potent partial agonist activity at specific serotonin receptors, making it an invaluable tool for neuropharmacological mapping[2].
4-Bromotryptamine: The Sterically Hindered Scaffold
Conversely, bromination at the C4 position places the bulky halogen immediately adjacent to the C3-ethylamine side chain. This proximity induces significant steric hindrance, forcing the side chain into restricted conformations. While this reduces its direct affinity for standard 5-HT receptors, this exact steric profile is highly prized in advanced synthesis. 4-Bromotryptamine is a critical building block for synthesizing rigid, macrocyclic marine alkaloids, such as the potent antitumor agent Diazonamide A[3]. Furthermore, when quaternized, 4-brominated tryptamine analogs yield highly potent acetylcholinesterase (AChE) inhibitors, outperforming their 5-bromo counterparts in specific enzymatic pockets[4].
Comparative Quantitative Data
The following table summarizes the divergent properties and performance metrics of the two isomers.
| Parameter | 2-(4-bromo-1H-indol-3-yl)ethan-1-amine | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
| Substitution Position | C4 of the indole ring | C5 of the indole ring |
| Steric Hindrance | High (adjacent to C3-ethylamine interface) | Low (accessible para-like position to nitrogen) |
| Electronic Effect | Inductive electron withdrawal near the pyrrole ring | Modulates electron density across the benzene ring |
| Primary Application | Precursor for macrocycles & AChE inhibitors[4] | 5-HT receptor agonist / Neuropharmacology[2] |
| Receptor Activity | Weak direct 5-HT agonism | Potent partial agonist at 5-HT receptors[2] |
| Synthetic Reactivity | Requires bulky, electron-rich ligands for cross-coupling[3] | Readily undergoes standard cross-coupling |
Visualizing the Mechanisms
To conceptualize the divergent applications of these compounds, the following diagrams map their respective biological and synthetic pathways.
Caption: 5-HT receptor activation pathway by 5-bromotryptamine.
Caption: Synthetic workflow for 4-bromotryptamine cross-coupling.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.
Protocol A: In Vitro 5-HT Receptor Activation Assay (5-Bromotryptamine)
This protocol measures the downstream Gs-coupled signaling (cAMP accumulation) induced by 5-bromotryptamine binding.
-
Cell Preparation : Seed HEK293 cells stably expressing the target 5-HT receptor and a GloSensor cAMP construct into a 384-well solid white microplate.
-
Causality: White plates maximize luminescence reflection toward the detector and eliminate well-to-well optical crosstalk, ensuring high signal-to-noise ratios.
-
-
Baseline Establishment : Incubate cells with the luminescent substrate for 2 hours at room temperature. Read the baseline luminescence.
-
Self-Validation: A stable, flat baseline ensures the biosensor is fully equilibrated, preventing false-positive drift during the assay window.
-
-
Compound Addition : Dispense 5-bromotryptamine in a 10-point concentration-response curve (10 pM to 10 µM).
-
Self-Validation: Simultaneously run serotonin (5-HT) as a full agonist control to define Emax , and a vehicle (DMSO) as a negative control to establish the assay floor.
-
-
Signal Detection & Analysis : Measure luminescence continuously for 30 minutes. Fit the Area Under the Curve (AUC) data to a 4-parameter logistic non-linear regression model to determine the EC50 .
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (4-Bromotryptamine)
Due to the steric hindrance at the C4 position, standard cross-coupling conditions often fail. This protocol utilizes specialized ligands to overcome this barrier[3].
-
N-Protection : React 4-bromotryptamine with Boc-anhydride and triethylamine in dichloromethane (DCM).
-
Causality: The primary aliphatic amine must be protected to prevent it from competitively coordinating with and poisoning the palladium catalyst.
-
-
Reaction Setup : In an oven-dried Schlenk flask, combine N-Boc-4-bromotryptamine (1.0 eq), the target arylboronic acid (1.2 eq), PdCl2(dppf) (0.05 eq), and K2CO3 (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.
-
Causality: The dppf ligand is bidentate with a large bite angle, which is electronically and sterically optimized to facilitate oxidative addition into the hindered C4-Br bond.
-
-
Inert Atmosphere : Purge the flask via three vacuum-argon cycles.
-
Self-Validation: Strict exclusion of oxygen prevents the homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) species, which would otherwise halt the catalytic cycle.
-
-
Monitoring & Workup : Heat the mixture to 90°C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation: The complete disappearance of the starting material spot and the emergence of a new, UV-active spot confirms successful conversion. Perform an LC-MS on the crude mixture prior to aqueous workup to definitively confirm the mass shift (loss of Br isotope pattern, addition of aryl mass).
-
References
- Title: Structure-activity profiling of alkaloid natural product pharmacophores against a Schistosoma serotonin receptor Source: CUNY Academic Works URL
- Title: Marine AChE inhibitors isolated from Geodia barretti: natural compounds and their synthetic analogs Source: SciSpace URL
- Title: The diazo route to diazonamide A: studies on the tyrosine-derived fragment Source: St Andrews URL
- Title: Secondary Metabolites from Three Florida Sponges with Antidepressant Activity Source: NIH PMC URL
Sources
A Comparative Guide to the In Vitro Characterization of Tryptamine-Based Photoswitchable 5-HT2A Receptor Ligands
This guide provides an in-depth technical comparison and characterization of a novel tryptamine-based visible-light photoswitchable ligand for the serotonin 2A receptor (5-HT2AR). The serotonin 2A receptor, a G protein-coupled receptor (GPCR), is a key modulator of various neurotransmitter systems and is implicated in a range of psychiatric disorders.[1][2] The advent of photopharmacology offers unprecedented spatiotemporal control over receptor activity, surmounting the limitations of conventional pharmacology by introducing light as an external control element.[1][2][3]
We will explore the design rationale, photoswitching properties, receptor binding affinity, and functional signaling of a representative tryptamine-based photoswitch, comparing its performance against both its parent compound and other classes of photoswitchable ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to dissect 5-HT2AR signaling with high precision.
The Imperative for Optical Control: Beyond Conventional Pharmacology
The 5-HT2A receptor primarily signals through the Gq/G11 pathway, activating phospholipase C (PLC) to produce inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium (Ca2+).[4][5] Additionally, it engages β-arrestin signaling pathways, which are increasingly recognized for their distinct roles in both therapeutic and psychoactive effects.[2][6] The ability to selectively activate these pathways in specific cells and at precise times is crucial for unraveling their complex interplay.[2][7]
Conventional agonists lack this precision. Photoswitchable ligands, typically incorporating an azobenzene moiety, address this by existing in two isomeric states, trans and cis, which can be reversibly interconverted with specific wavelengths of light.[4][8] This isomerization alters the ligand's shape and, consequently, its ability to bind and activate the receptor, effectively turning light into a remote control for receptor function.
Caption: General mechanism of azobenzene-based photoswitching.
Performance Characterization: A Tryptamine-Based Photoswitch
Several photoswitchable agonists for the 5-HT2AR have been developed, including those derived from serotonin (Azo5HT-2) and N,N-dimethyltryptamine (DMT), such as "Photo-DMT".[4][9][10] For this guide, we focus on a tryptamine-based ligand designed to exhibit "cis-on" activity, where the cis isomer, formed upon irradiation with visible light, is the more active state.
Binding Affinity Profile
A critical first step in characterization is to determine the binding affinity of both isomers at the 5-HT2AR. This is typically achieved through competitive radioligand binding assays, using a known radiolabeled ligand like [3H]-LSD or [3H]-ketanserin.[2][11] The data reveals how light exposure alters the ligand's ability to occupy the receptor's binding pocket.
Table 1: Comparative Binding Affinities (Ki, nM) at the 5-HT2A Receptor
| Compound | Isomer | Ki (nM) with [3H]-LSD | Ki (nM) with [3H]-ketanserin | Source |
| Photoswitchable Tryptamine | cis (Light-Adapted) | 32.0 | 92.8 | [2] |
| trans (Dark-Adapted) | 131 | 250 | [2] | |
| Serotonin (5-HT) | - | 13.0 | 11.0 | [2] |
The data clearly demonstrates a light-dependent shift in affinity. The cis-isomer of the photoswitchable tryptamine binds with a 3- to 4-fold higher affinity than the trans-isomer, confirming its "cis-on" binding characteristic.[2] This differential affinity is the foundation of its photoswitchable activity.
Functional Activity and Signaling Bias
Beyond binding, it is essential to characterize the functional consequences of ligand binding—does it activate G-protein signaling, β-arrestin recruitment, or both? This is where the true utility of photoswitchable ligands becomes apparent, especially those designed with a preference for one pathway over another, known as biased agonism.[6][12][13]
Functional assays, such as measuring intracellular Ca2+ mobilization for Gq activation and Bioluminescence Resonance Energy Transfer (BRET) for β-arrestin2 recruitment, are employed to quantify the efficacy and potency of each isomer.[4][13][14]
Caption: Key signaling pathways of the 5-HT2A receptor.
Table 2: Comparative Functional Activity at the 5-HT2A Receptor
| Compound / Isomer | Assay | Potency (EC50, nM) | Efficacy (% of Max) | Source |
| Azo5HT-2 (cis) | Ca2+ Mobilization | ~100-300 | Agonist | [4] |
| Azo5HT-2 (trans) | Ca2+ Mobilization | >1000 | Weak/Inactive | [4] |
| Photo-DMT (cis) | β-arrestin2 Recruitment | ~1000 | DMT-like activity | [10] |
| Photo-DMT (trans) | β-arrestin2 Recruitment | >10000 | Weak partial agonist | [10] |
| Azo-TCB2 (E state) | Ca2+ Mobilization | 22.8 | Partial Agonist | [6] |
| Azo-TCB2 (Z state) | Ca2+ Mobilization | 46.7 | Partial Agonist | [6] |
| Serotonin (5-HT) | Ca2+ Mobilization | ~1.4 - 14 | 100% | [4][15] |
These results highlight the diversity among photoswitchable ligands. Azo5HT-2 demonstrates a clear light-dependent agonism in the Gq pathway.[4] Photo-DMT acts as an "efficacy switch," where the cis isomer has significantly higher efficacy in recruiting β-arrestin.[10] In contrast, Azo-TCB2, derived from a different structural class, shows that both isomers are potent but act as partial agonists, with a smaller differential between the two states.[6] This comparison underscores the importance of the parent scaffold in determining the photoswitchable properties.
Some advanced tryptamine-based photoswitches have been engineered to show a preference for β-arrestin2 recruitment over mini-Gαq recruitment, providing a powerful tool to investigate the specific roles of β-arrestin signaling.[1][2][3]
Alternative Approaches: Photoswitchable Tethered Ligands (PORTLs)
An alternative to freely diffusible photoswitchable ligands is the use of Photoswitchable Orthogonal Remotely Tethered Ligands (PORTLs).[4][16] In this approach, the photoswitchable ligand is covalently attached to the receptor via a genetically encoded self-labeling tag (e.g., SNAP-tag or Halo-tag).[4][17] This ensures that the effect of light is restricted to genetically defined cell populations, offering an additional layer of specificity. While this requires genetic modification of the target cells, it provides unparalleled precision for in vivo and circuit-level studies.[4][16]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount. Below are step-by-step methodologies for the key in vitro characterization assays.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the trans and cis isomers of the photoswitchable ligand.
-
Preparation of Membranes: Use a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor.[11] Harvest cells and prepare membrane fractions via homogenization and centrifugation.
-
Isomer Preparation:
-
Trans (Dark-Adapted): Prepare stock solutions of the photoswitchable ligand in the dark to ensure it is predominantly in the trans state.
-
Cis (Light-Adapted): Irradiate a parallel stock solution with a specific wavelength of light (e.g., 385 nm) for a sufficient duration to reach a photostationary state enriched in the cis isomer.
-
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand (e.g., [3H]-ketanserin at its Kd concentration), and a range of concentrations of the competing ligand (trans or cis isomer).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium. All steps for the cis isomer should be performed under dim red light to prevent back-isomerization.
-
Harvesting & Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Gq-Mediated Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) and efficacy of the ligand isomers in activating the Gq pathway.
-
Cell Culture: Plate HEK293 cells stably expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., GCaMP6f or Cal-590 AM) according to the manufacturer's protocol.[4]
-
Compound Preparation and Illumination: Prepare serial dilutions of the photoswitchable ligand. For the cis condition, pre-irradiate the compound plate with UV-A or visible light (e.g., 385 nm).
-
Fluorescence Measurement: Use a plate reader capable of kinetic fluorescence reading (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the compound dilutions to the cells.
-
Immediately begin recording the change in fluorescence over time. For photoswitching experiments, the instrument should be capable of delivering light of specific wavelengths (e.g., 385 nm for activation and 488 nm for recording) in an interleaved fashion.[4]
-
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the response of a saturating concentration of a reference agonist (e.g., serotonin). Plot the normalized response against the log concentration of the ligand and fit to a sigmoidal dose-response curve to obtain the EC50 and Emax values.
Caption: A generalized workflow for in vitro characterization.
Conclusion and Future Directions
Tryptamine-based photoswitchable ligands are invaluable tools for the precise dissection of 5-HT2A receptor pharmacology. Their in vitro characterization reveals a nuanced performance profile, with light-dependent changes in binding, efficacy, and signaling bias. The choice of the parent scaffold (e.g., serotonin, DMT, TCB-2) significantly influences the photoswitchable properties, allowing for the development of tailored molecular probes. By comparing these novel ligands to established compounds and alternative technologies like PORTLs, researchers can select the optimal tool to investigate the roles of 5-HT2AR signaling pathways in health and disease with unparalleled spatiotemporal resolution.
References
- Current time information in Manyoni, TZ. (n.d.). Google.
-
Lecointre, A., et al. (2022). Photoswitchable Serotonins for Optical Control of the 5-HT2A Receptor. ACS Chemical Neuroscience, 13(9), 1416-1425. From [Link]
-
Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. From [Link]
-
van der Velden, W. J. C., et al. (2025). Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq. NLM Dataset Catalog. From [Link]
-
van der Velden, W. J. C., et al. (2025). Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq. PubMed. From [Link]
-
van der Velden, W. J. C., et al. (2025). Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq. Journal of Medicinal Chemistry. From [Link]
-
Steinhardt, R. C., et al. (2024). Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism. Chemical Communications. From [Link]
-
Gerwe, H., et al. (2022). In vitro characterization of photoswitchable 5-HT2AR ligands. ResearchGate. From [Link]
-
Latorraca, N. R., et al. (2017). Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands. PMC. From [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. From [Link]
-
Gerwe, H., et al. (2025). Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq. ResearchGate. From [Link]
-
Kaplan, L. M., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. From [Link]
-
van der Velden, W. J. C., et al. (2025). Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq. Journal of Medicinal Chemistry - ACS Figshare. From [Link]
-
Lecointre, A., et al. (2021). Photoswitchable Serotonins for Optical Control of the 5-HT2A Receptor. ChemRxiv. From [Link]
-
St-Onge, S., et al. (2021). Conformational profiling of the 5-HT2A Receptor Using FlAsH BRET. ResearchGate. From [Link]
-
St-Onge, S., et al. (2021). Conformational Profiling of the 5-HT2A Receptor Using FlAsH BRET. ACS Chemical Neuroscience. From [Link]
-
Levitz, J., et al. (2019). Branched photoswitchable tethered ligands enable ultra-efficient optical control and detection of class C G protein-coupled receptors. bioRxiv. From [Link]
-
Acosta-Ruiz, A., et al. (2021). Selective Photoswitchable Allosteric Agonist of a G Protein-Coupled Receptor. PMC. From [Link]
-
Deventer, M. H., et al. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances... Analytical Chemistry. From [Link]
-
Di Miceli, M., et al. (2026). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. MDPI. From [Link]
-
Witek, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. From [Link]
-
Field, J. R., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. PMC. From [Link]
-
Don-Don-Trancoso, A., et al. (2017). Optical Control of Dopamine Receptors Using a Photoswitchable Tethered Inverse Agonist. Journal of the American Chemical Society. From [Link]
-
Fant, B., et al. (2018). Biophysical Validation of Serotonin 5-HT2A and 5-HT2C Receptor Interaction. PubMed. From [Link]
-
Reaction Biology. (2026). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. From [Link]
-
Steinhardt, R. C., et al. (2024). Photoswitchable TCB-2 for Control of the 5-HT2A Receptor and Analysis of Biased Agonism. ResearchGate. From [Link]
-
Hori, K., et al. (2025). Optogenetic control of receptor-mediated growth cone dynamics in neurons. PubMed - NIH. From [Link]
-
Steinhardt, R. C., et al. (2024). Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism. PubMed. From [Link]
-
Lecointre, A., et al. (2022). Photoswitchable Serotonins for Optical Control of the 5-HT2A Receptor. PubMed. From [Link]
-
Klaus, F., et al. (2021). Optogenetic Approaches for the Spatiotemporal Control of Signal Transduction Pathways. MDPI. From [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]
-
Duan, L., et al. (2015). Optogenetic control of intracellular signaling pathways. PMC. From [Link]
-
Lecointre, A., et al. (2021). Photoswitchable Serotonins for Optical Control of the 5-HT2A Receptor. ChemRxiv. From [Link]
-
Steinhardt, R. C., et al. (2024). Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism. Semantic Scholar. From [Link]
Sources
- 1. Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5‑HT2AR Ligand Showing Efficacy Preference for β‑Arrestin over Mini-Gq - figshare | NLM Dataset Catalog [datasetcatalog.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoswitchable Serotonins for Optical Control of the 5-HT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optogenetic control of receptor-mediated growth cone dynamics in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Photoswitchable Allosteric Agonist of a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of In Vitro and In Vivo Potency of 4-Substituted Tryptamines
A Guide for Researchers in Pharmacology and Drug Development
The study of 4-substituted tryptamines, a class of psychoactive compounds that includes the well-known psychedelic psilocybin, is a burgeoning field with significant therapeutic potential. A critical aspect of developing novel compounds within this class is understanding their potency, both at the molecular level (in vitro) and within a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo potency of various 4-substituted tryptamines, offering insights into their structure-activity relationships (SAR) and the translational challenges and opportunities in this area of research.
The Significance of Potency: From Receptor to Response
The primary psychoactive effects of 4-substituted tryptamines are mediated through their agonist activity at the serotonin 2A (5-HT2A) receptor.[1] Therefore, a compound's potency is a key determinant of its pharmacological profile. In vitro potency, often measured through receptor binding affinities (Ki) and functional assays (EC50), provides a direct measure of a compound's interaction with its molecular target. In contrast, in vivo potency, typically assessed through behavioral assays in animal models, reflects the compound's overall effect in a complex biological system, encompassing absorption, distribution, metabolism, and excretion (ADME) in addition to target engagement. A thorough comparison of these two measures is crucial for the rational design of novel therapeutic agents.[1]
Unveiling Molecular Interactions: In Vitro Potency
In vitro assays are fundamental to characterizing the initial pharmacological properties of 4-substituted tryptamines. These assays allow for a controlled assessment of a compound's affinity and functional activity at specific receptor subtypes.
Receptor binding assays quantify the affinity of a ligand for a specific receptor. For 4-substituted tryptamines, the focus is primarily on the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Generally, 4-hydroxytryptamines exhibit higher affinity for 5-HT receptors compared to their 4-acetoxy counterparts in these assays.[1][2] This is a critical initial indicator of a compound's potential potency.
Functional assays, such as the calcium flux assay, measure the ability of a compound to activate a receptor and elicit a cellular response. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect (Emax). Studies have shown that 4-hydroxy tryptamines are potent agonists at the 5-HT2A receptor, with EC50 values typically in the nanomolar range.[3][4] In contrast, O-acetylation of the 4-hydroxy group leads to a significant reduction in in vitro 5-HT2A potency, often by a factor of 10 to 20.[1][4][5] However, this modification does not typically alter the maximal efficacy (Emax) of the compound.[4][5]
The steric bulk of the N,N-dialkyl substituents also plays a role in modulating potency and selectivity. For instance, some tryptamines with bulkier N-alkyl groups have demonstrated lower potency at 5-HT2C receptors.[3][5]
From Molecule to Behavior: In Vivo Potency
In vivo studies are essential for understanding how a compound's in vitro properties translate into a physiological or behavioral effect in a living organism.
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[6][7] This assay is crucial for assessing the in vivo potency of 4-substituted tryptamines.[3]
A key finding from HTR studies is the discrepancy observed with 4-acetoxy tryptamines compared to their in vitro data. While O-acetylation significantly reduces in vitro potency, it has little to no effect on HTR potency.[3][4][5] This suggests that 4-acetoxy tryptamines may function as prodrugs, being rapidly deacetylated in vivo to their more active 4-hydroxy forms.[1][3][4] This metabolic conversion is a critical factor to consider when translating in vitro findings to a whole-organism context.[8][9]
Drug discrimination assays in animals, often using the hallucinogen DOM as a training drug, provide another measure of in vivo psychoactive effects.[10] Studies have shown that various 4-substituted tryptamines, including both 4-hydroxy and 4-acetoxy derivatives, can fully substitute for the discriminative stimulus effects of DOM, indicating similar subjective effects.[11] These studies also reveal structure-activity relationships, with 4-acetoxy compounds generally being less potent than their 4-hydroxy counterparts, and the nature of the N,N-dialkyl substituents influencing potency.[11]
Bridging the Gap: Comparing In Vitro and In Vivo Data
The comparison of in vitro and in vivo potency data for 4-substituted tryptamines reveals a complex but informative picture.
The most significant divergence between in vitro and in vivo data is observed with the 4-acetoxy tryptamines. Their substantially lower in vitro potency at the 5-HT2A receptor is not reflected in their in vivo behavioral effects, strongly supporting the hypothesis that they are prodrugs of the more active 4-hydroxy metabolites.[1][3][4][12] This is a classic example of how metabolic processes can profoundly influence the ultimate pharmacological activity of a compound. Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) itself is a well-established prodrug that requires dephosphorylation to the active metabolite psilocin (4-hydroxy-N,N-dimethyltryptamine) to exert its effects.[1][13][14]
Despite the prodrug effect, the underlying structure-activity relationships for the 4-hydroxy tryptamines tend to be consistent across in vitro and in vivo measures. The nature of the substituents at the 4-position and on the terminal amino group systematically influences potency.[1] For instance, the size and nature of the N,N-dialkyl groups affect both receptor binding and behavioral potency.[3][5]
The following table summarizes the comparative potency of selected 4-substituted tryptamines:
| Compound | In Vitro 5-HT2A Potency (EC50) | In Vivo HTR Potency (ED50) | Key Observation |
| 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) | High (nanomolar range)[3][4] | High[3][5] | The active metabolite of psilocybin, potent both in vitro and in vivo. |
| 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | Lower (10-20 fold less than psilocin)[1][4][5] | Similar to psilocin[3][4][5] | Demonstrates the prodrug effect; in vivo deacetylation to psilocin. |
| 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) | High[2] | High[11] | N,N-diethyl substitution maintains high potency. |
| 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT) | High[2] | Lower than other 4-HO-tryptamines[11] | Bulkier N,N-diisopropyl groups may reduce potency. |
Experimental Methodologies
To ensure the scientific rigor of these comparisons, standardized and validated experimental protocols are essential.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds at the 5-HT2A receptor.
Methodology:
-
Cell Culture: Stably express the human 5-HT2A receptor in a suitable cell line (e.g., HEK 293).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Add varying concentrations of the test compound to the cells.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration upon receptor activation.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 and Emax values.
Objective: To assess the in vivo 5-HT2A receptor-mediated effects of test compounds.
Methodology:
-
Animal Model: Use male C57BL/6J mice.
-
Compound Administration: Administer the test compound via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Place the mice in individual observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes).
-
Data Analysis: Plot the dose-response curve and calculate the ED50 value, which is the dose that produces 50% of the maximal response.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: In Vitro vs. In Vivo Potency Workflow.
Conclusion: A Holistic Approach to Drug Discovery
The comparison of in vitro and in vivo potency is a cornerstone of modern drug discovery and development. For 4-substituted tryptamines, this comparative approach has been instrumental in elucidating key structure-activity relationships and understanding the critical role of metabolism in determining a compound's ultimate pharmacological effect. By integrating data from both molecular and behavioral assays, researchers can gain a more complete and predictive understanding of a compound's potential, paving the way for the development of safer and more effective therapeutic agents targeting the serotonergic system.
References
-
Glattfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]
-
Kozell, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-13. [Link]
-
Glattfelter, G. C., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]
-
Brandt, S. D., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 199-208. [Link]
-
Kozell, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed. [Link]
-
Glattfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]
-
Kozell, L. B., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]
-
Chambers, J. J., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 21(13), 3824-3829. [Link]
-
Glattfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]
-
Daniel, B. (2023). Psilocybin vs. Psilocin: Understanding the Magic Behind the Mushrooms. Medium. [Link]
-
Cunningham, K. A., et al. (2020). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell Reports, 32(11), 108112. [Link]
-
Hill, R. D., et al. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Journal of Psychopharmacology. [Link]
-
Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Pharmacology & Translational Science. [Link]
-
Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Publications. [Link]
-
Glattfelter, G. C., et al. (2022). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C... ResearchGate. [Link]
-
Glattfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24653-24662. [Link]
-
Wikipedia. (n.d.). 4-AcO-DMT. Wikipedia. Retrieved March 21, 2026, from [Link]
-
Kim, J. Y., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 27(6), 533-539. [Link]
-
Recovered.org. (2025). Understanding the Risks and Benefits of 4-AcO-DMT. Recovered.org. [Link]
-
Kim, J. Y., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. PMC. [Link]
-
Wang, Y., et al. (2022). Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. ResearchGate. [Link]
-
Glattfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed. [Link]
-
Kim, J. Y., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. PubMed. [Link]
-
Glattfelter, G. C., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. ACS Publications. [Link]
-
Luethi, D., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PMC. [Link]
-
Wang, Y., et al. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. PubMed. [Link]
-
Glattfelter, G. C., et al. (2022). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C... ResearchGate. [Link]
-
Luethi, D., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. ZORA. [Link]
-
Guk, P. S., et al. (2025). Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models. Frontiers in Psychiatry. [Link]
-
Luethi, D., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PubMed. [Link]
-
Grahame-Smith, D. G. (1971). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. British Journal of Pharmacology, 43(4), 856-864. [Link]
-
Stenbæk, D. S., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Neuroscience, 15, 632805. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 13. medium.com [medium.com]
- 14. Frontiers | Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models [frontiersin.org]
Efficacy of 3-(2-Bromoethyl)-indole in inhibiting cancer cell growth and NF-κB activation
An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating novel indole derivatives for oncology applications.
Executive Summary
The development of targeted cancer therapeutics often faces a critical bottleneck: tumor cells hijack survival pathways, such as Nuclear Factor-kappa B (NF-κB), to evade apoptosis induced by standard chemotherapeutics. While naturally occurring indoles like Indole-3-carbinol (I3C) have shown baseline chemopreventive properties, their moderate potency limits clinical translation. 3-(2-Bromoethyl)-indole (BEI-9) , a synthetic halogenated indole derivative, has emerged as a highly potent alternative. By directly redirecting drug-induced NF-κB signaling and arresting the cell cycle, BEI-9 demonstrates superior efficacy in halting colorectal cancer proliferation compared to traditional indoles.
This guide objectively compares the efficacy, mechanistic action, and experimental validation of BEI-9 against standard alternatives, providing a self-validating framework for preclinical evaluation.
Mechanistic Causality: How BEI-9 Disrupts Tumor Survival
To understand BEI-9's superiority, we must analyze the causality of its molecular interactions. Standard chemotherapeutics like Camptothecin (CPT) induce DNA damage, which paradoxically triggers NF-κB activation as a stress response in colon cancer cells. This activation upregulates anti-apoptotic proteins, leading to chemoresistance.
BEI-9 intervenes through a dual-action mechanism:
-
NF-κB Redirection & Apoptosis Sensitization: BEI-9 suppresses the NF-κB activation typically induced by CPT or Tumor Necrosis Factor-alpha (TNFα). By blocking this transcription factor, BEI-9 forces a downregulation of downstream survival proteins, specifically Bcl-xL and COX2 ()[1]. This reduction in anti-apoptotic shielding allows caspase cleavage and RIP1 kinase activation to proceed unhindered, driving the cell toward apoptosis[1].
-
Cell Cycle "Freezing": Unlike agents that cause immediate, chaotic cell lysis, BEI-9 exerts a profound cytostatic effect. It drastically decreases the expression of Cyclin D1 and Cyclin A —the primary drivers of the G1/S phase transition. This effectively "freezes" the cancer cells in their current cell cycle state, preventing proliferation ()[2].
BEI-9 mechanism redirecting NF-κB signaling and arresting the cell cycle to promote apoptosis.
Comparative Efficacy: BEI-9 vs. Alternatives
When evaluating indole derivatives for drug development, the bromoethyl substitution at the 3-position of BEI-9 provides enhanced lipophilicity and target affinity compared to the hydroxyl group in I3C. Experimental data on SW480 colorectal cancer cells highlights this performance gap.
At matched concentrations, BEI-9 reduces cancer cell viability by approximately 60% within 48 hours , whereas I3C achieves only a ~30% reduction[2]. Furthermore, when combined with CPT, BEI-9 concentrations greater than 0.8 μM inhibit the drug-induced NF-κB response by more than 50% compared to a CPT-only treatment[2].
Quantitative Performance Summary
| Compound / Treatment | Concentration | Target Cell Line | 48h Viability Reduction | NF-κB Inhibition (w/ CPT) | Key Mechanistic Action |
| 3-(2-Bromoethyl)-indole (BEI-9) | 12.5 - 50 μM | SW480 (Colon) | ~60% | >50% | Downregulates Cyclin D1/A, Bcl-xL, COX2 |
| Indole-3-Carbinol (I3C) | 50 μM | SW480 (Colon) | ~30% | Moderate | Downregulates CDK6, induces G1 arrest |
| Camptothecin (CPT) Alone | 0.5 - 1.0 μM | SW480 (Colon) | Variable | N/A (Activator) | Topoisomerase I inhibitor |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step workflows are designed as self-validating systems. Every phenotypic observation (e.g., cell death) is directly coupled with a molecular validation step (e.g., protein expression) to prove causality.
Protocol A: Cell Viability & Proliferation Assay (MTT)
Causality Check: Because BEI-9 acts primarily by "freezing" the cell cycle rather than causing immediate necrotic lysis, metabolic assays like MTT are critical to accurately quantify the halt in proliferation without confounding dead-cell debris.
-
Seeding: Seed SW480 colon cancer cells in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Treatment: Treat cells with varying concentrations of BEI-9 (12.5 μM, 25 μM, 50 μM) using DMSO as a vehicle control. For synergy testing, co-treat with 0.5 μM Camptothecin or 100 ng/mL TNFα.
-
Incubation: Incubate for 24 to 48 hours.
-
Quantification: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, solubilize formazan crystals with DMSO, and measure absorbance at 570 nm.
Protocol B: NF-κB Target Validation via Western Blotting
Causality Check: If BEI-9 successfully inhibits NF-κB, the downstream protein products of NF-κB target genes must decrease. This step proves the mechanism behind the cell death observed in Protocol A.
-
Lysate Preparation: Harvest treated SW480 cells at 24 hours post-treatment. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Separation: Resolve 30 μg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against Bcl-xL , COX2 , Cyclin D1 , and Cyclin A . Use β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A successful assay will show a marked depletion of Bcl-xL and Cyclin D1 bands in the BEI-9 + CPT lanes compared to CPT alone.
Step-by-step experimental workflow for validating BEI-9 efficacy in vitro.
Conclusion
For drug development professionals targeting chemoresistant tumors, 3-(2-Bromoethyl)-indole (BEI-9) represents a significant structural and functional upgrade over traditional dietary indoles. By actively suppressing the NF-κB survival response triggered by standard chemotherapeutics and effectively "freezing" the cell cycle via Cyclin downregulation, BEI-9 offers a potent, synergistic mechanism to sensitize colorectal cancer cells to apoptosis.
References
- Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds. Google Patents (US9877949B2).
-
Bromoethylindole (BEI-9) redirects NF-κB signaling induced by camptothecin and TNFα to promote cell death in colon cancer cells. PubMed Central (PMC6005376). Available at:[Link]
-
Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood (ASH Publications). Available at:[Link]
-
Targeting cytokine and chemokine signaling pathways for enhancing chemo-sensitivity in colorectal cancer. PubMed Central (PMC9373307). Available at:[Link]
Sources
- 1. Bromoethylindole (BEI-9) redirects NF-κB signaling induced by camptothecin and TNFα to promote cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9877949B2 - Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds - Google Patents [patents.google.com]
Cross-Reactivity of 4-Bromotryptamine Across Serotonin Receptor Subtypes: A Comparative Guide
Executive Summary
The pharmacological targeting of serotonin (5-HT) receptors relies heavily on the structural nuances of the indole core. While endogenous serotonin and classic psychedelics (e.g., psilocin, N,N-DMT) establish the baseline for 5-HT receptor activation[1], halogenated tryptamines have emerged as powerful tools for isolating specific signaling pathways. Specifically, 4-bromotryptamine (4-Br-T) and its derivatives—such as the marine natural products barettins—demonstrate a distinct receptor cross-reactivity profile compared to 5-position halogenated analogs (e.g., 5-Br-DMT) and 4-bromo phenethylamines (e.g., 2C-B)[2][3][4].
This guide objectively compares the performance, binding affinities, and functional signaling of 4-bromotryptamine against alternative scaffolds, providing researchers and drug development professionals with actionable experimental workflows and mechanistic insights.
Structural Dynamics: The Causality of 4-Position Bromination
Understanding the cross-reactivity of 4-bromotryptamine requires analyzing the physical chemistry of the 5-HT receptor's orthosteric binding pocket. The pocket contains specific serine and threonine residues that typically form hydrogen bonds with substituents on the tryptamine indole ring.
-
Steric Bulk and Lipophilicity: Substituting a hydroxyl group (as seen in 4-OH-DMT) or a hydrogen atom with a bromine atom at the 4-position drastically increases lipophilicity and steric volume. Because bromine cannot act as a hydrogen bond donor, it alters the ligand's orientation within the transmembrane helices, relying instead on halogen bonding and hydrophobic interactions[4].
-
Functional Selectivity (Biased Agonism): This structural shift restricts the conformational flexibility of the ethylamine side chain when docking. Consequently, 4-brominated tryptamines often exhibit biased agonism—favoring β-arrestin recruitment or 5-HT1A activation over the canonical Gq-mediated 5-HT2A pathways responsible for hallucinogenic effects[5]. In contrast, shifting the bromine to the 5-position (e.g., 5-Br-DMT) yields high selectivity for 5-HT1A over 5-HT2A, acting as a non-hallucinogenic psychoplastogen[2].
Comparative Receptor Cross-Reactivity Profiles
To contextualize 4-bromotryptamine, it must be compared against endogenous ligands, positional isomers, and structurally related phenethylamines. The table below synthesizes the binding affinities and functional roles of these compounds across key 5-HT receptor subtypes.
Table 1: Comparative Binding Affinities and Functional Profiles
| Compound | Scaffold Type | 5-HT1A Affinity | 5-HT2A Affinity | 5-HT2C Affinity | Primary Functional Profile |
| Serotonin (5-HT) | Endogenous Tryptamine | High | High | High | Balanced Full Agonist[1] |
| 4-Bromotryptamine | Halogenated Tryptamine | Moderate-High | Moderate | Moderate | Biased Agonist / Modulator[4] |
| 5-Br-DMT | Halogenated Tryptamine | High (K_i < 10 nM) | Moderate | Low | Non-hallucinogenic Psychoplastogen[2] |
| 2C-B | Halogenated Phenethylamine | Low | High | High | 5-HT2A/2C Partial Agonist/Antagonist[3] |
Note: Affinities for 4-bromotryptamine are extrapolated from its behavior as a core scaffold in marine barettin analogs, which show pronounced activity across multiple human serotonin receptor subtypes[4].
Experimental Workflows: Validating Receptor Cross-Reactivity
To ensure trustworthiness and reproducibility, evaluating the cross-reactivity of 4-bromotryptamine requires a self-validating system of in vitro assays. The following protocols are designed to isolate binding affinity from functional efficacy, explaining the causality behind each methodological choice.
Protocol 1: Radioligand Displacement Assay (Affinity)
This assay determines the binding affinity (K_i) of 4-bromotryptamine across 5-HT subtypes.
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT2C receptors.
-
Causality: Using crude membrane preparations rather than fully solubilized proteins preserves the native conformation of the 7-transmembrane GPCRs, which lose structural integrity if removed from their lipid environment.
-
-
Radioligand Selection: Incubate membranes with subtype-specific radioligands (e.g., [3H]-ketanserin for 5-HT2A; [3H]-8-OH-DPAT for 5-HT1A) alongside varying concentrations of 4-bromotryptamine (10^-11 to 10^-4 M).
-
Causality: These specific radioligands have established K_d values, allowing for the accurate calculation of the test compound's K_i via the Cheng-Prusoff equation.
-
-
Non-Specific Binding (NSB) Control: Define NSB using 10 µM of a saturated antagonist (e.g., mianserin).
-
Causality: Highly lipophilic halogenated tryptamines can adhere non-specifically to plasticware or lipid membranes. Subtracting the NSB ensures the measured radioactive signal is strictly receptor-mediated.
-
Protocol 2: BRET-Based Functional Assay (Biased Agonism)
This assay determines if 4-bromotryptamine biases the 5-HT2A receptor toward Gq or β-arrestin pathways[5].
-
Transfection: Co-transfect cells with RLuc8-tagged 5-HT2A receptors and Venus-tagged β-arrestin2.
-
Causality: Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of protein-protein interactions without lysing the cells, providing highly accurate kinetic data on receptor internalization.
-
-
Parallel Calcium Mobilization: Run a parallel fluorescent calcium flux assay (e.g., Fluo-4 AM) to measure Gq-mediated PLC activation.
-
Causality: By comparing the Gq pathway (calcium flux) against β-arrestin recruitment, researchers can calculate the bias factor (ΔΔlog(Emax/EC50)). This mathematically proves whether the 4-bromo substitution functionally biases the receptor away from hallucinogenic pathways and toward neuroplasticity.
-
Visualization: Signaling Pathways
The following diagram illustrates how the structural modifications of 4-bromotryptamine alter downstream signaling cascades upon receptor binding.
Figure 1: Divergent signaling pathways of 4-bromotryptamine across 5-HT receptor subtypes.
Mechanistic Insights and Alternative Comparisons
Comparing 4-bromotryptamine directly to 2C-B (4-bromo-2,5-dimethoxyphenethylamine) highlights the critical importance of the core scaffold in drug design. While both molecules possess a 4-bromo substituent, the phenethylamine core of 2C-B acts as a potent 5-HT2A/2C partial agonist (and in some models, an antagonist)[3].
Conversely, the indole core of 4-bromotryptamine maintains a much closer structural homology to endogenous serotonin. This allows it to retain broader cross-reactivity across the 5-HT receptor family—including 5-HT1A—similar to the behavior observed in complex marine-derived barettins[4]. Ultimately, the 4-bromo substitution on a tryptamine scaffold suppresses the hyper-activation of the Gq pathway typically seen in classic psychedelics, offering a promising structural template for developing non-hallucinogenic therapeutics targeting neuroplasticity[5].
References
-
Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential Source: National Institutes of Health (NIH) URL:[Link]
-
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes Source: Universidad de Chile URL:[Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: National Institutes of Health (NIH) URL:[Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens Source: Psilosybiini.info / European Neuropsychopharmacology URL:[Link]
-
Marine AChE inhibitors isolated from Geodia barretti: natural compounds and their synthetic analogs Source: SciSpace URL:[Link]
Sources
- 1. psilosybiini.info [psilosybiini.info]
- 2. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. scispace.com [scispace.com]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Score and Binding Free Energy Analysis of Synthesized Tryptamine Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking scores and binding free energy calculations for synthesized tryptamine derivatives. The tryptamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters, psychoactive compounds, and therapeutic agents.[1] Its interaction with various biological targets, particularly serotonin (5-HT) receptors, makes it a focal point for drug discovery in neurology and psychiatry.[2]
This guide will navigate the nuances of two key computational techniques: molecular docking for high-throughput virtual screening and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) for more rigorous binding free energy estimation. We will explore the causal relationships behind experimental choices, provide detailed, reproducible protocols, and present a comparative analysis of data to empower your own research endeavors.
The Synergy of Speed and Rigor: Docking and Binding Free Energy
In the landscape of computational drug design, no single method provides a perfect balance of speed and accuracy. Therefore, a tiered approach is often employed. Molecular docking serves as the initial, rapid screening tool to predict the binding poses and relative affinities of a large library of compounds.[2] It uses scoring functions that are computationally inexpensive but are approximations of the true binding affinity.
Following this initial screen, more computationally intensive methods like MM/GBSA are used to refine the predictions for a smaller, more promising subset of compounds.[3] MM/GBSA provides a more physically realistic estimation of the binding free energy by incorporating molecular mechanics energies and continuum solvation models.[3] This combination of techniques allows for the efficient identification and validation of lead candidates.
Caption: A conceptual workflow illustrating the synergistic use of molecular docking for initial high-throughput screening and MM/GBSA for the refinement and validation of promising lead compounds.
Part 1: Molecular Docking Analysis of Tryptamine Derivatives
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "docking score" is an approximation of the binding affinity, with lower (more negative) values generally indicating a more favorable interaction.
A crucial target for tryptamine derivatives is the serotonin 5-HT1B receptor, implicated in psychiatric disorders like depression and anxiety.[3] The following data, adapted from a study on N,N-dimethyltryptamine (DMT) analogues, compares the docking scores of several tryptamines against the 5-HT1B receptor.[3]
| Compound | Docking Score (kcal/mol) |
| Serotonin (Endogenous Ligand) | -6.50 |
| N,N-Dimethyltryptamine (DMT) | -6.65 |
| Analogue 112814775 | -9.05 |
| Ergotamine (Control) | -13.95 |
| Data adapted from Contreras-Puentes et al. (2022).[3] Docking was performed using AutoDock Vina. |
The results show that the synthesized analogue 112814775 has a more favorable docking score than the endogenous ligand serotonin and the parent compound DMT, suggesting a higher predicted binding affinity.[3] Ergotamine, a known potent ligand, serves as a positive control with a very strong docking score.[3]
Key Interactions of Tryptamines with 5-HT Receptors
The tryptamine pharmacophore plays a fundamental role in binding to the active site of serotonin receptors.[4] The core interactions typically involve:
-
An ionic bond/hydrogen bond between the protonated amine of the ethylamine side chain and a conserved aspartate residue (e.g., Asp129 in 5-HT1B).[4]
-
Hydrogen bonds involving the indole nitrogen.
-
Hydrophobic and π-π stacking interactions between the indole ring and aromatic residues in the binding pocket (e.g., phenylalanine, tryptophan).
Caption: A diagram of key interactions between a tryptamine derivative and the active site of a serotonin receptor.
Part 2: Binding Free Energy (MM/GBSA) Analysis
While docking scores are useful for ranking, MM/GBSA provides a more accurate estimate of the absolute binding free energy (ΔG_bind).[5] This method calculates the free energy of the protein-ligand complex, the protein, and the ligand, and then takes the difference. The calculation involves molecular mechanics energies, polar solvation energies (calculated using the Generalized Born model), and nonpolar solvation energies (calculated from the solvent-accessible surface area).[5]
Here are the MM-GBSA calculated binding free energies for the same set of compounds:
| Compound | ΔG_bind (kcal/mol) |
| Serotonin (Endogenous Ligand) | -16.68 |
| N,N-Dimethyltryptamine (DMT) | -26.93 |
| Analogue 112814775 | -36.83 |
| Ergotamine (Control) | -55.61 |
| Data adapted from Contreras-Puentes et al. (2022).[3] |
The MM-GBSA results corroborate the docking scores, confirming that analogue 112814775 has a stronger binding affinity than serotonin and DMT.[3] Notably, the absolute energy values are much more negative than the docking scores, and the separation between the compounds is more pronounced. This highlights the ability of MM/GBSA to provide a more quantitative and discerning assessment of binding affinity. The primary contributors to the favorable binding free energy for these complexes were identified as Van der Waals and electrostatic interactions.[3]
Part 3: Comparative Analysis and Interpretation
| Compound | Docking Score (kcal/mol) | ΔG_bind (MM-GBSA, kcal/mol) |
| Serotonin | -6.50 | -16.68 |
| DMT | -6.65 | -26.93 |
| Analogue 112814775 | -9.05 | -36.83 |
| Ergotamine | -13.95 | -55.61 |
Key Insights:
-
Correlation: For this set of tryptamine compounds, there is a strong positive correlation between the docking scores and the MM-GBSA binding free energies. The rank order of the compounds is the same using both methods (Ergotamine > Analogue 112814775 > DMT > Serotonin). This indicates that for this particular system, the docking scoring function effectively captures the primary drivers of binding affinity.
-
Magnitude and Discrimination: The MM-GBSA method provides a much larger dynamic range in energy values, offering better discrimination between ligands. For instance, the difference in docking score between DMT and Analogue 112814775 is 2.4 kcal/mol, whereas the difference in ΔG_bind is nearly 10 kcal/mol. This enhanced sensitivity is crucial for lead optimization, where small changes in ligand structure can lead to significant differences in potency.
-
Causality: The improved accuracy of MM/GBSA stems from its more rigorous physical model. It accounts for solvent effects more explicitly and is often performed on an ensemble of structures from a molecular dynamics simulation, thereby capturing the dynamic nature of the protein-ligand interaction.[5] Docking, on the other hand, typically treats the receptor as rigid or with limited flexibility and uses a more simplified scoring function.[2]
Part 4: Detailed Experimental Protocols
These protocols provide a generalized workflow for researchers. Specific parameters may need to be optimized based on the system under study.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for docking a tryptamine derivative into a serotonin receptor.
Caption: A step-by-step workflow for a typical molecular docking experiment using AutoDock Vina.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Download the 3D structure of the target receptor (e.g., 5-HT1B) from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the synthesized tryptamine compound. This can be done using a chemical drawing tool like ChemDraw followed by energy minimization in a program like Avogadro.
-
Using AutoDock Tools, define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the receptor where the ligand is expected to bind. The center and dimensions of the box should be large enough to allow the ligand to move and rotate freely.
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute the AutoDock Vina command from the terminal, referencing the configuration file.
-
-
Results Analysis:
-
Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores (in kcal/mol).
-
Use a molecular visualization tool (e.g., PyMOL, Chimera) to analyze the top-ranked pose and identify key interactions (hydrogen bonds, hydrophobic contacts) with the receptor residues.
-
Protocol 2: MM/GBSA Binding Free Energy Calculation using AMBER
This protocol assumes you have a stable trajectory from a molecular dynamics (MD) simulation of the protein-ligand complex.
Step-by-Step Methodology:
-
System Preparation (MD Simulation):
-
Prepare the protein-ligand complex using tools like tleap in AMBER. This involves creating topology (prmtop) and coordinate (inpcrd) files.
-
Solvate the complex in a water box with counter-ions.
-
Perform energy minimization, heating, and equilibration of the system.
-
Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to ensure proper sampling of the conformational space.
-
-
Generate Topologies for MM/GBSA:
-
Use the ante-MMPBSA.py script in AmberTools to create three separate topology files from the complex topology: one for the complex, one for the receptor, and one for the ligand. This step is crucial for the subsequent energy calculations.
-
-
Create MM/GBSA Input File:
-
Prepare an input file (mmpbsa.in) that specifies the parameters for the calculation. This includes:
-
startframe, endframe, interval: Defines which frames from the MD trajectory to use.
-
igb: Specifies the Generalized Born model to be used (e.g., igb=5).
-
saltcon: Sets the salt concentration to mimic physiological conditions (e.g., 0.150 M).
-
-
-
Run MMPBSA.py:
-
Execute the MMPBSA.py script, providing the input file, the three topology files, and the MD trajectory file as arguments.
-
The script will calculate the different energy components (van der Waals, electrostatic, polar and nonpolar solvation energies) for each frame and then average them.
-
-
Analyze the Output:
-
The primary output will be the final binding free energy (ΔG_bind) along with its components.
-
This data can be used to compare the binding affinities of different ligands with higher confidence than docking scores alone.
-
Conclusion
The combined application of molecular docking and MM/GBSA binding free energy calculations provides a powerful, multi-tiered strategy for the in silico evaluation of synthesized tryptamine compounds. Molecular docking serves as an efficient first-pass filter, rapidly identifying promising candidates from a large pool of virtual compounds. Subsequently, the more physically rigorous MM/GBSA method offers a refined and more accurate estimation of binding affinity, crucial for making informed decisions in lead optimization.
The case study of DMT analogues at the 5-HT1B receptor demonstrates a strong correlation between the two methods, yet also highlights the superior discriminatory power of MM/GBSA. By understanding the principles, strengths, and limitations of each technique, and by following systematic and validated protocols, researchers can significantly accelerate the discovery and design of novel tryptamine-based therapeutics.
References
-
Khan, I. A., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 199–206. Available at: [Link]
-
Simonetti, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. Available at: [Link]
-
Yuan, S., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Frontiers in Chemistry, 10, 1054789. Available at: [Link]
-
Yousuf, M., et al. (2023). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. Research Journal of Pharmacy and Technology, 16(8), 3535-3543. Available at: [Link]
-
López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. Available at: [Link]
-
Wang, L., et al. (2023). Design, Synthesis, and Structure−Activity Relationship Studies of Novel Tryptamine Derivatives as 5‑HT1B Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2823–2836. Available at: [Link]
-
Sarı, S., et al. (2023). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. Available at: [Link]
-
Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]
-
Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Retrieved from [Link]
-
D'Oca, M. C. M., et al. (2013). Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT(6) Receptor Ligands. ChemMedChem, 8(1), 115-125. Available at: [Link]
-
Contreras-Puentes, N., et al. (2022). In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. Journal of Herbmed Pharmacology, 11(2), 204-212. Available at: [Link]
-
Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 118(1), 7-52. Available at: [Link]
Sources
- 1. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors | MDPI [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
